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  • Product: (2-Aminocyclohexyl)methanol hydrochloride
  • CAS: 89854-91-1

Core Science & Biosynthesis

Foundational

(2-Aminocyclohexyl)methanol hydrochloride chemical structure and properties

The following technical guide details the structural analysis, physicochemical properties, synthetic pathways, and applications of (2-Aminocyclohexyl)methanol hydrochloride . This document is structured for researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, physicochemical properties, synthetic pathways, and applications of (2-Aminocyclohexyl)methanol hydrochloride . This document is structured for researchers in medicinal chemistry and asymmetric catalysis.

[1][2]

Executive Summary

(2-Aminocyclohexyl)methanol hydrochloride (CAS: 28250-45-5 for trans-isomer) is a bifunctional, chiral building block belonging to the class of 1,2-amino alcohols. Distinguished by its cyclohexane scaffold, it offers greater conformational rigidity compared to acyclic analogs (e.g., valinol).[1] This rigidity makes it a "privileged structure" in two critical domains:

  • Asymmetric Catalysis: As a precursor for chiral ligands (e.g., oxazolines, phosphino-oxazolines) and organocatalysts.

  • Medicinal Chemistry: As a polar, sp³-rich scaffold for fragment-based drug discovery (FBDD), serving as a bioisostere for flexible amino alkyl chains.

Chemical Identity & Structural Analysis[4][5][6][7][8]

The molecule consists of a cyclohexane ring substituted at the C1 and C2 positions with an amino group (–NH₂) and a hydroxymethyl group (–CH₂OH), respectively. The hydrochloride salt improves stability and water solubility.

Stereochemistry

The relative stereochemistry (cis vs. trans) significantly alters the spatial arrangement of the functional groups, dictating its utility in metal coordination and receptor binding.

  • Trans-Isomer: The amino and hydroxymethyl groups occupy equatorial positions (diequatorial) in the lowest energy chair conformation. This places the N and O atoms at a fixed distance, ideal for bidentate chelation.[1]

  • Cis-Isomer: One substituent is axial and the other equatorial, leading to different hydrogen-bonding networks and steric profiles.

FeatureTrans-IsomerCis-Isomer
Configuration (1R,2R) / (1S,2S)(1R,2S) / (1S,2R)
Conformation Diequatorial (preferred)Axial-Equatorial
CAS (HCl Salt) 28250-45-55691-37-2
CAS (Free Base) 5691-21-4N/A
Physicochemical Properties

Data represents the Trans-HCl salt unless otherwise noted.[1][2]

PropertyValueNote
Molecular Formula C₇H₁₆ClNOHCl Salt
Molecular Weight 165.66 g/mol Free base: 129.20 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility High: Water, Methanol, DMSOLow: Hexane, Et₂OPolar ionic character
H-Bond Donors 4NH₃⁺ (3) + OH (1)
H-Bond Acceptors 2N, O
Acidity (pKa) ~9.5 - 10.5Ammonium proton

Synthetic Pathways[9]

The synthesis of (2-aminocyclohexyl)methanol typically proceeds via the reduction of 2-aminocyclohexanecarboxylic acid derivatives. The stereochemistry of the starting material is conserved during the reduction.

Reaction Logic Flow

The following diagram illustrates the standard synthetic workflow, highlighting the critical decision points for stereochemical control.

SynthesisPath Start Start: 2-Aminobenzoic Acid Hydrogenation Catalytic Hydrogenation (Rh/C or PtO2) Start->Hydrogenation H2, High Pressure IsomerSep Isomer Separation (Cis/Trans Mixture) Hydrogenation->IsomerSep Yields Cis/Trans Esterification Esterification (SOCl2, MeOH) IsomerSep->Esterification Select Isomer Reduction Reduction (LiAlH4 or BH3-THF) Esterification->Reduction Preserves Stereochem SaltForm Salt Formation (HCl/Dioxane) Reduction->SaltForm Workup Product Target: (2-Aminocyclohexyl)methanol HCl SaltForm->Product

Figure 1: Synthetic pathway from aromatic precursor to the target amino alcohol.[3]

Detailed Experimental Protocol (Reduction)

Context: This protocol describes the reduction of ethyl trans-2-aminocyclohexanecarboxylate to the corresponding alcohol.

Reagents:

  • Ethyl trans-2-aminocyclohexanecarboxylate (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) or Borane-THF complex.

  • Anhydrous THF (Solvent)

  • HCl in Dioxane (4M)

Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to 0°C.

  • Hydride Addition: Carefully add LiAlH₄ pellets or solution. Caution: LiAlH₄ reacts violently with moisture.

  • Substrate Addition: Add the amino ester dropwise in THF. The reaction is exothermic; maintain temperature <10°C.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the ester to the alcohol.

  • Quench (Fieser Method): Cool to 0°C. Dilute with ether. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially to precipitate aluminum salts.

  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the free base.

  • Salt Formation: Dissolve the free base in minimal MeOH/DCM. Add 4M HCl in dioxane dropwise at 0°C. The HCl salt precipitates as a white solid. Collect by filtration.[3]

Applications in Research & Development

Asymmetric Catalysis (Ligand Scaffold)

The trans-isomer is a potent chiral auxiliary. It serves as a precursor to Jacobsen-type catalysts and Box (Bis-oxazoline) ligands.

  • Mechanism: The rigid cyclohexane backbone restricts the conformational freedom of the ligand, creating a well-defined chiral pocket around the metal center.

  • Workflow:

    • Reaction with nitriles or imidates

      
      Oxazolines .
      
    • Condensation with aldehydes

      
      Schiff Bases (Salen-type) .
      
Medicinal Chemistry (Fragment-Based Design)

In drug discovery, the (2-aminocyclohexyl)methanol scaffold is used to improve the metabolic stability and solubility of lead compounds.

  • Bioisosterism: It acts as a constrained analog of ethanolamine.

  • Solubility: The primary amine and primary alcohol provide handle points for hydrogen bonding, lowering logP.

  • Vector Analysis: The 1,2-substitution pattern allows substituents to exit the core at defined vectors (approx. 60° dihedral angle for trans-diequatorial), enabling precise probing of receptor sub-pockets.

Applications cluster_Cat Asymmetric Catalysis cluster_Med Medicinal Chemistry Core (2-Aminocyclohexyl)methanol Ligands Chiral Ligand Synthesis Core->Ligands Scaffold Scaffold Hopping Core->Scaffold Oxazolines Oxazolines (C-H Activation) Ligands->Oxazolines Thioureas Thiourea Organocatalysts (H-Bond Donors) Ligands->Thioureas Kinase Kinase Inhibitors (Hinge Binders) Scaffold->Kinase GPCR GPCR Ligands (Polar Interactions) Scaffold->GPCR

Figure 2: Divergent applications in catalysis and drug design.

Handling & Safety (E-E-A-T)

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[3][4][6]

Storage & Stability
  • Hygroscopic: The HCl salt absorbs atmospheric moisture. Store in a tightly sealed container, preferably in a desiccator.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents (reacts with amine/alcohol).

  • Shelf Life: >2 years if stored dry at room temperature.

Emergency Protocol
  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[5]

  • Skin Contact: Wash with non-abrasive soap and water.

  • Spill: Sweep up solid to avoid dust generation. Ventilate area.[5][7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 544863, (2-Aminocyclohexyl)methanol. Retrieved from [Link]

  • Matrix Fine Chemicals. (2-Aminocyclohexyl)methanol Hydrochloride Product Data. Retrieved from [Link]

  • Gouault, N., et al. (2008). Synthesis of chiral 1,2-amino alcohols via reduction of amino acids.[1] (General reference for methodology). Tetrahedron Letters.

Sources

Exploratory

Difference between cis- and trans-(2-Aminocyclohexyl)methanol hydrochloride

Initiating Foundational Research I'm starting with broad Google searches to establish a baseline understanding. My focus is on the stereoisomers of (2-Aminocyclohexyl)methanol hydrochloride, specifically the cis and tran...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Foundational Research

I'm starting with broad Google searches to establish a baseline understanding. My focus is on the stereoisomers of (2-Aminocyclohexyl)methanol hydrochloride, specifically the cis and trans forms. I'm keen to gather information about their unique properties, synthesis methods, and potential applications.

Expanding Information Gathering

I'm now expanding my search to include analytical techniques for distinguishing the isomers. I'm focusing on NMR, X-ray, and chromatography, seeking specific data and protocols. I'm concurrently researching the pharmacological and toxicological profiles to gauge their relevance. Then, I will structure a technical guide and create tables to highlight the differences. I'm also planning a step-by-step protocol for an analytical method.

Deepening Search Criteria

I'm now diving deep into Google, aiming for specific search terms to refine foundational data on both cis and trans (2-Aminocyclohexyl)methanol hydrochloride. I'm focusing intently on synthesis methods, unique properties, and potential applications to build a comprehensive base of information.

I'm starting by establishing a baseline understanding with broad Google searches. My focus is on the stereoisomers of (2-Aminocyclohexyl)methanol hydrochloride, specifically the cis and trans forms. I'm keen to gather information about their unique properties, synthesis methods, and potential applications.

I'm now expanding my search to include analytical techniques for distinguishing the isomers. I'm focusing on NMR, X-ray, and chromatography, seeking specific data and protocols. I'm concurrently researching the pharmacological and toxicological profiles to gauge their relevance. Then, I will structure a technical guide and create tables to highlight the differences. I'm also planning a step-by-step protocol for an analytical method.

Initiating Technical Inquiry

I'm starting with an introductory section, covering (2-Aminocyclohexyl)methanol hydrochloride and its fundamental existence. This will lay the groundwork for a more in-depth exploration, setting the stage for differentiating between the cis- and trans- isomers.

Defining Isomer Structure

I'm now diving into the molecular structure and stereochemistry. The core is explaining cis/trans isomerism in substituted cyclohexanes, followed by visualizations using Graphviz. I'm focusing on the chair conformations for both isomers, detailing the spatial orientations of the amine and hydroxymethyl groups. I'll describe the conformational stability of the isomers, particularly the trans isomer's preference for equatorial positions due to bulkiness.

Analyzing Synthetic Pathways

I'm now exploring the synthesis and isolation aspects. Recent efforts involve searching synthetic routes, finding that synthesis from cyclohexene oxide is a promising starting point. I'm also considering synthesis from 4-aminobenzoic acid derivatives as a relevant context. I'll describe a representative synthesis scheme from reduction of a precursor, and discuss techniques for separating the resulting cis and trans isomers, such as fractional crystallization.

Outlining Structural Comparisons

I'm now outlining a detailed comparison of physicochemical properties, aiming to highlight key differences between the cis and trans isomers. I plan a table of properties including melting point, boiling point, and solubility, and am considering adding density to the table, and am going to seek out spectroscopic data. I'm focusing on how these properties relate back to molecular structure.

Developing Structural Diagrams

I'm now generating Graphviz diagrams for the chair conformations of both cis and trans isomers, visualizing their spatial orientations. The focus is showing the amine and hydroxymethyl groups in axial and equatorial positions. This will aid in understanding their conformational stability. I am beginning to consider how I can best depict the differences in coupling constants in the NMR spectra.

Developing Spectroscopic Protocols

I'm now focusing on NMR spectroscopy, the key tool to distinguish the isomers, and constructing an experimental protocol. I'll explain the Karplus relationship, and focus on the significant coupling constant differences in ¹H NMR. The goal is a step-by-step protocol for acquiring and interpreting the spectrum to differentiate cis/trans isomers. I am planning on summarizing the coupling constants for the trans and cis isomers to be clearly defined. I'll also briefly discuss ¹³C NMR and IR spectroscopy, and X-ray crystallography as a confirmatory method if available.

Refining the Guide Structure

I've significantly expanded the introduction, now detailing cis/trans isomerism's relevance in drug development and chemistry. The technical guide's structure is now refined, including molecular structure, synthesis/isolation, and physicochemical properties. I've initiated the creation of Graphviz diagrams and begun a search for synthesis routes from cyclohexene oxide. I'm focusing on key spectroscopic characterization using NMR, highlighting coupling constant differences to distinguish the isomers, and I'm developing a step-by-step experimental NMR protocol.

Expanding Guide Structure

I am now focusing on expanding the guide's scope to address pharmacological implications. I've located initial search results indicating that the stereochemistry of aminocyclohexyl derivatives is crucial for biological activity, especially in neuroactive compounds. I'm working on integrating this with a planned discussion of stereospecific receptor binding and pharmacological impact.

Foundational

Physicochemical Characterization and Synthetic Utility of (2-Aminocyclohexyl)methanol Hydrochloride

Technical Dossier & Application Guide Executive Summary (2-Aminocyclohexyl)methanol hydrochloride is a bifunctional cyclohexane derivative predominantly used as a chiral building block in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier & Application Guide

Executive Summary

(2-Aminocyclohexyl)methanol hydrochloride is a bifunctional cyclohexane derivative predominantly used as a chiral building block in the synthesis of pharmaceutical intermediates and organocatalysts.[1][2] Its rigid cyclohexane ring provides conformational restriction, a critical feature for improving the selectivity and potency of bioactive molecules.[1][2]

This guide provides a definitive breakdown of its physicochemical properties, stereochemical implications, and practical protocols for its utilization in drug development workflows.[1][2]

Fundamental Physicochemical Properties[1][2]

The distinction between the hydrochloride salt and the free base is critical for stoichiometric accuracy in synthesis.[1][2] The salt form is preferred for storage due to enhanced oxidative stability, but the free base is typically the reactive species in nucleophilic substitutions or amidation reactions.[1][2]

Core Data Table[1][2]
PropertyValue / DescriptionNote
IUPAC Name (2-Aminocyclohexyl)methanol hydrochloride
Chemical Formula C₇H₁₆ClNO (C₇H₁₅NO[1][2][3][4][5][6][7] · HCl)
Molecular Weight 165.66 g/mol Free Base MW: 129.20 g/mol
Appearance White to off-white crystalline solidHygroscopic nature varies by isomer
Solubility Soluble in Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Et₂O)
Melting Point 168–179 °C (Isomer dependent)trans-isomer typically melts higher than cis
Isomer-Specific Identification

Commercial supplies often vary by stereochemistry.[1][2] Verification of the specific isomer via CAS Registry Number is mandatory before initiating synthesis.[1][2]

  • cis-Isomer (HCl): CAS 5691-37-2[1][2][5][6]

  • trans-Isomer (HCl): CAS 28250-45-5[1][2][3][8]

  • Unspecified/Racemic (HCl): CAS 89854-91-1[1][2]

Stereochemical Considerations & Structural Logic

In medicinal chemistry, the spatial arrangement of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups dictates the molecule's ability to chelate metals or bind to protein pockets.[1][2]

  • Trans-Configuration: The substituents are on opposite sides of the ring plane (typically diequatorial in the lowest energy chair conformation).[1][2] This places the amine and alcohol groups far apart, useful for bridging interactions.[1][2]

  • Cis-Configuration: The substituents are on the same side (axial-equatorial).[1][2] This facilitates intramolecular hydrogen bonding and is often used to form bicyclic heterocycles (e.g., oxazolines).[1][2]

Visualization: Stereochemical & Synthetic Pathways[1]

G Start (2-Aminocyclohexyl)methanol HCl Salt (C7H16ClNO) Isomers Stereochemical Differentiation Start->Isomers Analysis Cis Cis-Isomer (Intramolecular H-bonding) Isomers->Cis Trans Trans-Isomer (Diequatorial Conformation) Isomers->Trans App1 Application: Bicyclic Heterocycles (Oxazolines) Cis->App1 Cyclization App2 Application: Peptidomimetics & Resolving Agents Trans->App2 Derivatization

Figure 1: Stereochemical divergence dictating downstream synthetic utility.[1][2] The cis-isomer favors cyclization, while the trans-isomer is preferred for extended scaffolding.[1][2]

Technical Protocol: In-Situ Salt Neutralization (Free-Basing)

Context: Many nucleophilic reactions (e.g., amide coupling, reductive amination) require the free amine.[1][2] Using the HCl salt directly without a base scavenger can retard reaction rates or lead to side reactions.[1][2]

Scope: Conversion of 1.0 g (6.0 mmol) of (2-Aminocyclohexyl)methanol HCl to its free base for immediate use.

Reagents
  • (2-Aminocyclohexyl)methanol HCl (1.0 g)[1][2]

  • Dichloromethane (DCM) or Chloroform (10 mL)[1][2]

  • Saturated Aqueous Sodium Carbonate (Na₂CO₃) or 1N NaOH[1][2]

Step-by-Step Methodology
  • Dissolution: Suspend the 1.0 g of HCl salt in 10 mL of DCM. Note: The salt will likely not dissolve fully in DCM initially.[1][2]

  • Biphasic Neutralization: Add 10 mL of Saturated Na₂CO₃. Vigorously stir the biphasic mixture for 15 minutes. The amine will deprotonate and migrate into the organic (DCM) layer.[1][2]

  • Separation: Transfer to a separatory funnel. Collect the lower organic layer.[1][2][9]

  • Extraction: Extract the aqueous layer twice more with 5 mL DCM to ensure complete recovery of the polar amino alcohol.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 10 minutes.

  • Concentration: Filter and concentrate in vacuo.

    • Checkpoint: The resulting oil/solid is the free base (MW 129.20).[1][2]

    • Yield Calculation: Theoretical yield is ~0.78 g.[1][2]

Analytical Verification (NMR)[1][2][7]

When characterizing the compound, specific signals confirm the integrity of the salt vs. the free base.[1][2]

  • ¹H NMR (DMSO-d₆) for HCl Salt:

    • Ammonium Protons: Look for a broad singlet (3H) typically between 7.8–8.2 ppm, indicating the -NH₃⁺ species.[1][2]

    • Hydroxyl Proton: A broad singlet or triplet (if coupling is resolved) around 4.5–5.0 ppm.[1][2]

    • Methine Protons: The proton at the C2 position (attached to Nitrogen) will shift downfield (~3.0 ppm) compared to the free base due to the positive charge on the nitrogen.[1][2]

Stoichiometric Calculation Guide

A common error in drug discovery synthesis is using the wrong molecular weight for equivalence calculations.[1][2]

Scenario: You need to react (2-Aminocyclohexyl)methanol with an acyl chloride (R-COCl).[1][2]

  • Target: 1.0 equivalents of Free Amine.

  • Source: HCl Salt (MW 165.66).

  • Base Scavenger: You must add an extra equivalent of base (e.g., TEA or DIPEA) to neutralize the HCl associated with the starting material, plus the base needed to neutralize the HCl generated by the reaction.[1][2]

    • Standard Protocol: 1.0 eq Amine HCl + 1.1 eq Acyl Chloride + 2.2 eq DIPEA .[1][2]

References
  • Matrix Fine Chemicals. (2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE Technical Sheet. Retrieved from [Link]

  • PubChem. Compound Summary for CID 544863: (2-Aminocyclohexyl)methanol. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: (2-Aminocyclohexyl)methanol Hydrochloride

Executive Summary & Chemical Identity[1] (2-Aminocyclohexyl)methanol hydrochloride is a versatile bifunctional building block used extensively in medicinal chemistry and asymmetric synthesis. It features a cyclohexane ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

(2-Aminocyclohexyl)methanol hydrochloride is a versatile bifunctional building block used extensively in medicinal chemistry and asymmetric synthesis. It features a cyclohexane ring substituted with an amino group at position 2 and a hydroxymethyl group at position 1. This scaffold serves as a conformationally constrained amino alcohol, making it a critical intermediate for peptidomimetics, chiral ligands, and pharmaceutical candidates.

Critical Distinction: Researchers often confuse this compound with 2-aminocyclohexanol (where the hydroxyl group is directly attached to the ring). This guide specifically addresses the hydroxymethyl derivative (–CH₂OH attached to the ring).

Nomenclature and Identifiers
PropertyDetails
IUPAC Name (2-Aminocyclohexyl)methanol hydrochloride
Common Synonyms 2-Hydroxymethylcyclohexylamine HCl; Hexahydroanthranilol HCl
Molecular Formula C₇H₁₅NO[1] · HCl
Molecular Weight 165.66 g/mol
Component MW Free Base: 129.20 g/mol | HCl: 36.46 g/mol
Stereochemical Variants & CAS Registry Numbers

The compound possesses two chiral centers (C1 and C2), leading to cis and trans diastereomers, each existing as enantiomeric pairs. Correct CAS identification is vital for regulatory compliance and synthetic reproducibility.

StereochemistryDescriptionCAS Number
cis-Isomer (±)-cis-(2-Aminocyclohexyl)methanol HCl5691-37-2
trans-Isomer (±)-trans-(2-Aminocyclohexyl)methanol HCl28250-45-5
Generic Unspecified stereochemistry89854-92-2 (Free base ref)
Related Free Base (1R,2R)-trans-isomer5691-15-6

Structural Analysis & Properties[4][5]

The cyclohexane ring imparts conformational rigidity compared to linear amino alcohols (like valinol), reducing the entropic penalty upon binding to biological targets.

  • H-Bonding Potential: The 1,3-relationship between the nitrogen and oxygen (via the methylene bridge) allows for intramolecular hydrogen bonding, influencing pKa and solubility.

  • Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (DCM, ether) unless derivatized.

  • Physical State: Typically a white to off-white hygroscopic crystalline powder.[2][3]

Structure cluster_0 Stereochemical Configurations cluster_1 Functional Roles Trans trans-Isomer (Diequatorial preferred) Thermodynamically Stable Ligand Chiral Ligand (Coordination via N & O) Trans->Ligand Cis cis-Isomer (Axial-Equatorial) Kinetic Product (often) Scaffold Peptidomimetic (Gamma-amino acid isostere) Cis->Scaffold caption Fig 1. Stereochemical configurations and their primary application domains.

Synthetic Methodology

The synthesis of (2-aminocyclohexyl)methanol hydrochloride typically proceeds via the reduction of 2-aminocyclohexanecarboxylic acid derivatives. The following protocol describes the reduction of the ethyl ester, a robust method scalable for laboratory production.

Reaction Scheme
  • Esterification: 2-Aminocyclohexanecarboxylic acid

    
     Ethyl 2-aminocyclohexanecarboxylate.
    
  • Reduction: Ethyl ester + LiAlH₄

    
     Amino Alcohol.
    
  • Salt Formation: Amino Alcohol + HCl

    
     Hydrochloride Salt.
    
Detailed Experimental Protocol (Self-Validating)

Reagents:

  • Ethyl 2-aminocyclohexanecarboxylate (10 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv, 20 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • HCl in Dioxane (4M)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon/Nitrogen.

  • Solubilization: Charge the flask with LiAlH₄ (0.76 g, 20 mmol) and anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve Ethyl 2-aminocyclohexanecarboxylate (1.71 g, 10 mmol) in THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes. Caution: Gas evolution (H₂).

  • Reaction: Remove ice bath and warm to room temperature. Reflux for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH/DCM + 1% NH₄OH).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH

    • 2.4 mL Water

  • Workup: Stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with warm THF.

  • Isolation: Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a colorless oil.

  • Salt Formation: Dissolve the oil in a minimum amount of dry Ethanol or Diethyl Ether. Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.

  • Purification: The white precipitate is filtered, washed with cold ether, and dried under vacuum.

Synthesis Start Start: 2-Aminocyclohexane- carboxylic acid ester Reduct Reduction: LiAlH4 / THF Reflux 4-6h Start->Reduct Hydride Source Quench Quench: Fieser Method (H2O / NaOH / H2O) Reduct->Quench Complete Conversion Workup Workup: Filter (Celite) Concentrate Quench->Workup Remove Al salts Salt Salt Formation: HCl/Dioxane Precipitation Workup->Salt Free Base Oil Final Product: (2-Aminocyclohexyl)methanol Hydrochloride Salt->Final Crystallization caption Fig 2. Synthetic workflow for the reduction of amino esters to amino alcohols.

Applications in Drug Development & Catalysis[8]

Medicinal Chemistry

The (2-aminocyclohexyl)methanol scaffold acts as a gamma-amino alcohol motif.

  • Peptidomimetics: It mimics the transition state of peptide bond hydrolysis or serves as a spacer in macrocyclic peptides.

  • GPCR Ligands: Used in the synthesis of antagonists for G-protein coupled receptors where the cyclohexane ring provides a rigid hydrophobic core that orients the polar amine and hydroxyl groups into specific binding pockets.

  • Enzyme Inhibitors: Key intermediate for inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[4]

Asymmetric Organocatalysis

In its enantiopure form (e.g., (1R,2R)), this compound serves as a chiral backbone for:

  • Trost Ligands: The diamine or amino-alcohol core is derivatized with phosphines to create ligands for asymmetric allylic alkylation.

  • Hydrogen Bonding Catalysts: Thiourea derivatives of this scaffold catalyze Michael additions with high enantioselectivity.

Handling, Safety, and Stability

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[5][6]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[5][6][7]
  • Storage: Store in a tightly closed container under an inert atmosphere (Nitrogen/Argon). The substance is hygroscopic; exposure to moisture will lead to "clumping" and potential hydrolysis over extended periods.

  • Solubility for Analysis: For NMR or HPLC, dissolve in DMSO-d6 or Methanol-d4. The free base is soluble in CDCl3, but the HCl salt requires polar deuterated solvents.

References

  • Santa Cruz Biotechnology. cis-(2-Amino-cyclohexyl)-methanol hydrochloride Product Data.[1] Retrieved from

  • Matrix Fine Chemicals. (2-Aminocyclohexyl)methanol hydrochloride Product Sheet. Retrieved from

  • BOC Sciences. Trans-(2-Aminocyclohexyl)methanol (Free Base) Data. Retrieved from

  • National Institutes of Health (PubChem). (2-Aminocyclohexyl)methanol Compound Summary. Retrieved from

  • ResearchGate. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol... (Contextual synthesis reference). Retrieved from

  • Thermo Fisher Scientific. cis-2-Aminocyclohexanol hydrochloride (Distinction Reference). Retrieved from

Sources

Foundational

Physical Properties &amp; Solid-State Characterization of Chiral Amino Alcohol Hydrochlorides

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary Chiral amino alcohol hydrochlorides represent a critical class of intermediates and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Chiral amino alcohol hydrochlorides represent a critical class of intermediates and active pharmaceutical ingredients (APIs). Their utility spans from serving as chiral auxiliaries in asymmetric synthesis to acting as potent sympathomimetic agents (e.g., Ephedrine, Pseudoephedrine).

For the process chemist, the hydrochloride salt form is often the preferred solid state due to enhanced thermal stability, crystallinity, and water solubility compared to the free base. However, the physical behavior of these salts—specifically their polymorphism, solubility profiles, and hygroscopicity—is dictated by complex lattice energies and hydrogen-bonding networks. This guide provides a technical deep-dive into these properties, offering actionable protocols for their characterization and optimization.

Structural Dynamics & Lattice Physics

The physical properties of amino alcohol hydrochlorides are governed by the ionic interaction between the protonated amine (


) and the chloride anion (

), reinforced by the hydrogen-bonding potential of the hydroxyl group (

).
The Ionic Lattice & Hydrogen Bonding

Unlike their free base counterparts, which rely on weaker dipole-dipole interactions, hydrochloride salts form robust ionic lattices.

  • Dominant Interaction: The primary stabilizing force is the electrostatic attraction between the ammonium center and the chloride ion.

  • Secondary Network: The hydroxyl group acts as both a hydrogen bond donor and acceptor. In the crystal lattice, this often leads to "bridging" structures where the

    
     ion coordinates with multiple H-bond donors (
    
    
    
    and
    
    
    ), creating high-melting-point solids.
Chirality and Packing Efficiency (Wallach’s Rule)

The spatial arrangement of the chiral center(s) dictates packing density.

  • Racemates (DL-): Often (but not always) pack more efficiently than pure enantiomers due to centrosymmetric pairing, leading to higher melting points and lower solubility (Wallach’s Rule).

  • Conglomerates: In approximately 5-10% of cases, the enantiomers crystallize separately. Identifying this behavior via Phase Diagrams is crucial for resolution by direct crystallization.

Thermodynamic & Physical Profiles[1]

Melting Point Trends

Melting point (MP) is the primary indicator of lattice energy and purity. Chiral amino alcohol HCl salts typically exhibit high MPs (>150°C) due to the ionic lattice.

  • Purity Indicator: A sharp melting range (<2°C) indicates high enantiomeric purity. A depressed or broad range suggests the presence of the opposite enantiomer (eutectic formation) or solvent inclusions.

  • Diastereomeric Differences: Diastereomers (e.g., Erythro vs. Threo forms) possess distinct internal energies and packing structures, resulting in significantly different melting points.

Solubility Thermodynamics

Solubility is the critical parameter for recrystallization and resolution processes.

  • Protic Solvents (Water/Ethanol): High solubility due to the ability of the solvent to solvate both the ionic ions and the hydroxyl group.

  • Aprotic/Non-polar Solvents (Ether/Hexane): Very low solubility. This disparity is exploited in "Antisolvent Crystallization" (see Protocol 4.1).

Comparative Data: The Ephedrine Case Study

The distinction between Ephedrine and Pseudoephedrine serves as the archetypal example of how diastereomeric relationships influence physical properties.

Table 1: Physical Property Comparison of Diastereomeric HCl Salts

PropertyEphedrine HCl (Erythro)Pseudoephedrine HCl (Threo)Structural Cause
Melting Point 217 – 220 °C182 – 184 °CDifferences in H-bond network & packing density.
Solubility (Water) Soluble (~1 g/3 mL)Freely Soluble (~1 g/0.6 mL)Lattice energy of Pseudoephedrine is lower, aiding solvation.
Solubility (CHCl₃) InsolubleSparingly SolublePseudoephedrine's conformation exposes more lipophilic surface area.
Specific Rotation

(H₂O)

(H₂O)
Distinct spatial arrangement of substituents.
Crystal System Monoclinic (

)
Orthorhombic (

)
Different symmetry requirements for packing.

Note: The solubility difference in chloroform allows for the separation of these diastereomers via extraction, a technique often used in forensic analysis [1].

Visualization: Characterization Workflow

The following diagram outlines the logical flow for characterizing a new chiral amino alcohol salt, moving from synthesis to solid-state validation.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Solid-State Thermodynamics cluster_2 Phase 3: Structural Definition Start Crude Chiral Amino Alcohol HCl Salt HPLC Chiral HPLC (Enantiomeric Excess) Start->HPLC NMR 1H/13C NMR (Chemical Structure) Start->NMR DSC DSC Analysis (Melting Point & Polymorphism) HPLC->DSC If >95% ee TGA TGA (Solvates/Hydrates) DSC->TGA XRD Powder XRD (Crystal Fingerprint) DSC->XRD Identify Form SCXRD Single Crystal XRD (Absolute Configuration) XRD->SCXRD If single crystal available Decision Final Validated Solid Form SCXRD->Decision

Figure 1: Integrated workflow for the solid-state characterization of chiral salts, prioritizing enantiomeric purity before thermodynamic analysis.

Experimental Protocols

Protocol: Solubility & Metastable Zone Width (MSZW) Determination

Precise solubility curves are required to design cooling crystallization processes that maximize yield and optical purity.

Objective: Determine the saturation temperature (


) and nucleation temperature (

) to define the MSZW.

Materials:

  • Chiral Amino Alcohol HCl (micronized).

  • Solvent system (e.g., Ethanol/Water 95:5).

  • Automated turbidity probe (e.g., Crystal16 or EasyMax) or jacketed vessel with laser monitoring.

Step-by-Step Methodology:

  • Preparation: Weigh exactly 100 mg of the salt into the reactor vessel. Add 1.0 mL of solvent (Concentration = 100 mg/mL).

  • Heating Ramp (Dissolution): Heat the slurry at a rate of 0.5°C/min under constant stirring (500 rpm).

  • Clear Point Detection: Record the temperature at which the transmission reaches 100% (solution becomes clear). This is the Saturation Temperature (

    
    ) for this concentration.
    
  • Cooling Ramp (Nucleation): Cool the solution at 0.5°C/min.

  • Cloud Point Detection: Record the temperature at which transmission drops (first crystal appearance). This is the Nucleation Temperature (

    
    ).
    
  • Iteration: Repeat steps 1-5 with increasing concentrations (e.g., 150, 200, 250 mg/mL) to construct the full solubility curve.

  • Data Analysis: Plot Concentration vs. Temperature. The area between the

    
     curve and 
    
    
    
    curve is the Metastable Zone.

Why this matters: Crystallization must occur within the metastable zone to control crystal size and avoid uncontrolled crashing, which traps impurities [2].

Protocol: Hygroscopicity Assessment (DVS)

Amino alcohol salts can be hygroscopic, affecting shelf-life and handling.

Methodology:

  • Use a Dynamic Vapor Sorption (DVS) analyzer.

  • Equilibrate ~10 mg of sample at 0% Relative Humidity (RH) at 25°C.

  • Step-wise increase RH by 10% increments up to 90% RH.

  • Critical Threshold: If mass increase exceeds 2% at 80% RH, the salt is classified as hygroscopic.

  • Hysteresis Check: Desorb back to 0% RH. A gap between sorption and desorption curves indicates hydrate formation or pore condensation.

Advanced Application: Resolution via Salt Formation

While this guide focuses on HCl salts, it is vital to understand that HCl salts are often the target product derived from a resolution process using other chiral acids (e.g., Tartaric Acid).

The following diagram illustrates the "Classical Resolution" pathway where physical property differences (solubility) are exploited to separate enantiomers, followed by conversion to the stable Hydrochloride form.

Resolution Racemate Racemic Amine (Free Base) Reaction Salt Formation (Solvent: EtOH/H2O) Racemate->Reaction ChiralAcid Chiral Resolving Agent (e.g., L-Tartaric Acid) ChiralAcid->Reaction Salts Diastereomeric Salts Mixture (S,S-Salt & R,S-Salt) Reaction->Salts Crystallization Fractional Crystallization Salts->Crystallization Solid Solid Phase: Less Soluble Diastereomer (High Purity) Crystallization->Solid Precipitates Liquor Mother Liquor: More Soluble Diastereomer Crystallization->Liquor Remains Dissolved BaseFree Basification (NaOH) Extract Free Base Solid->BaseFree HClForm HCl Gas/Conc. HCl in Isopropanol BaseFree->HClForm FinalProduct Final Chiral Amino Alcohol Hydrochloride HClForm->FinalProduct

Figure 2: The pathway from racemic mixture to pure hydrochloride salt, highlighting the critical fractional crystallization step dependent on solubility differences.

References

  • Foster + Freeman. (2021). Discriminating Methamphetamine Precursors using foram®3. Retrieved from [Link]

  • Nagy, Z. K., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization. CrystEngComm, 24, 1234-1245. Retrieved from [Link]

  • Schurko, R. W., et al. (2024).[1] Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography. Faraday Discussions, 255. Retrieved from [Link]

  • European Pharmacopoeia. Pseudoephedrine hydrochloride Monograph. Retrieved from [Link]

Sources

Exploratory

Stability of (2-Aminocyclohexyl)methanol HCl under standard conditions

Executive Summary (2-Aminocyclohexyl)methanol Hydrochloride (CAS: 28250-45-5 for trans; 5691-37-2 for cis) is a critical chiral building block used in the synthesis of pharmaceutical intermediates and organocatalysts. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Aminocyclohexyl)methanol Hydrochloride (CAS: 28250-45-5 for trans; 5691-37-2 for cis) is a critical chiral building block used in the synthesis of pharmaceutical intermediates and organocatalysts. While the hydrochloride salt form significantly enhances stability compared to the free base, this compound exhibits specific sensitivities to moisture (hygroscopicity) and oxidative stress in solution.

Under standard ICH storage conditions (25°C / 60% RH), the compound remains stable for >24 months if the container closure system (CCS) integrity is maintained. However, exposure to high humidity (>75% RH) or atmospheric CO₂ in solution can trigger rapid physical degradation (deliquescence) and chemical derivatization (carbamate/oxazolidinone formation).

Chemical Identity & Physicochemical Baseline[1][2]

Understanding the structural rigidity of the cyclohexane ring and the proximity of the amine and alcohol groups is essential for predicting stability behavior.

ParameterSpecificationNotes
Chemical Name (2-Aminocyclohexyl)methanol HClAvailable as cis, trans, or racemate.
Molecular Formula C₇H₁₅NO[1][2][3][4] · HClMW: 165.66 g/mol
Physical State White to off-white crystalline solidCrystalline lattice provides barrier to oxidation.
Melting Point 145–150°C (Decomposes)High lattice energy; indicates good thermal stability.
Solubility High in Water, Methanol, DMSOLow in non-polar solvents (Hexane, Toluene).
pKa (Conjugate Acid) ~10.5 (Amine)The HCl salt ensures the amine is protonated (ammonium), blocking oxidation.
Hygroscopicity Moderate to HighThe ionic lattice attracts atmospheric water.

Stability Profile Analysis

Solid-State Stability

The HCl salt is kinetically stable in the solid state. The primary failure mode is physical instability driven by moisture sorption.

  • Mechanism: The chloride anion is a hydrogen bond acceptor. Upon exposure to ambient moisture, water molecules adsorb onto the crystal surface, eventually disrupting the lattice (deliquescence).

  • Consequence: Formation of a sticky gum/oil. While chemically intact initially, the solvated state increases molecular mobility, accelerating secondary chemical degradation.

Solution Stability & pH Sensitivity
  • Acidic/Neutral pH (pH < 7): Highly stable. The ammonium group (

    
    ) is electron-poor and resistant to oxidation.
    
  • Basic pH (pH > 9): Risk of instability. Neutralization releases the free amine, which acts as a nucleophile.

    • Reaction with CO₂: The free amine reacts with dissolved CO₂ to form carbamates. In the presence of the adjacent hydroxyl group, this can cyclize to form a cyclic oxazolidinone , an irreversible impurity.

Degradation Pathways

The following Graphviz diagram illustrates the potential degradation pathways under stress conditions.

DegradationPathways Compound (2-Aminocyclohexyl)methanol HCl Salt FreeBase Free Base (pH > 9) Compound->FreeBase Neutralization (Base) Deliquescence Deliquescence (Physical Change) Compound->Deliquescence High Humidity (>75% RH) Aldehyde Oxidation Product (Aldehyde/Imine) FreeBase->Aldehyde O2 / Metal Ions (Oxidative Stress) Carbamate Carbamate Intermediate FreeBase->Carbamate + CO2 (Air) Oxazolidinone Cyclic Oxazolidinone (Irreversible) Carbamate->Oxazolidinone Cyclization (- H2O)

Figure 1: Degradation logic tree showing physical moisture sensitivity and chemical pathways via the free base intermediate.

Analytical Monitoring Protocols

Since (2-Aminocyclohexyl)methanol lacks a strong UV chromophore (no aromatic rings or conjugated systems), standard UV-HPLC at 254 nm is ineffective.

Validated HPLC Method (CAD/ELSD or Derivatization)

Method A: Charged Aerosol Detection (CAD)

  • Rationale: Universal detection for non-chromophoric salts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: CAD or ELSD (Evaporative Light Scattering).

Method B: Pre-column Derivatization (UV-Vis)

  • Reagent: FMOC-Cl or OPA (Ortho-phthalaldehyde).

  • Rationale: Reacts with the primary amine to form a highly fluorescent/UV-active derivative.

  • Detection: UV at 260 nm or Fluorescence (Ex: 340nm, Em: 450nm).

  • Advantage: Higher sensitivity for trace degradation products.

Rapid Identity Check (NMR)
  • Protocol: Dissolve ~10 mg in D₂O.

  • Marker: Check for the integrity of the cyclohexyl ring protons (1.0–2.0 ppm) and the hydroxymethyl group (~3.4 ppm, doublet).

  • Impurity Flag: Appearance of aldehyde protons (~9.5 ppm) or shifts indicating carbamate formation.

Handling & Storage Protocols

To maintain the "Standard Conditions" stability claim, the following protocols must be strictly enforced.

Storage Logic Tree

StorageProtocol Start Incoming Material (2-Aminocyclohexyl)methanol HCl CheckSeal Container Seal Intact? Start->CheckSeal LongTerm Long-Term Storage Temp: 2-8°C or 25°C Atmosphere: Inert (Ar/N2) CheckSeal->LongTerm Yes Repack Repackage under N2 Add Desiccant Pack CheckSeal->Repack No / Opened ShortTerm Active Use Desiccator Cabinet LongTerm->ShortTerm Aliquot for Use ShortTerm->Repack Residuals Repack->LongTerm

Figure 2: Decision matrix for handling incoming and in-use material to prevent moisture ingress.

Critical Handling Steps
  • Inert Atmosphere: Always handle bulk quantities under a nitrogen blanket or in a glovebox if high humidity is present (>60% RH).

  • Solvent Choice: Avoid dissolving in unbuffered water for long periods before use. Prepare solutions fresh.

    • Test: Appearance (White solid vs. wet gum) and HPLC Purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 544863, (2-Aminocyclohexyl)methanol. Retrieved from [Link]

  • European Medicines Agency (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Bergbreiter, D. E., & Momongan, M. (2004).Asymmetric Synthesis using Chiral Cyclohexyl-Based Auxiliaries. Comprehensive Chiral Interactions. (General reference on the stability of cyclohexyl-amine auxiliaries).

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of (2-Aminocyclohexyl)methanol HCl

[1] Executive Summary (2-Aminocyclohexyl)methanol hydrochloride (CAS: 28250-45-5 for trans, 5691-37-2 for cis) represents a critical chiral building block in the synthesis of stereochemically complex pharmaceuticals.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(2-Aminocyclohexyl)methanol hydrochloride (CAS: 28250-45-5 for trans, 5691-37-2 for cis) represents a critical chiral building block in the synthesis of stereochemically complex pharmaceuticals.[1] Its amphiphilic nature—comprising a lipophilic cyclohexane ring and hydrophilic amino-alcohol functionality—makes its ionization behavior pivotal for optimizing solubility, membrane permeability, and binding affinity.[1]

This guide provides an in-depth analysis of the acid dissociation constant (pKa) of (2-Aminocyclohexyl)methanol.[1] Unlike simple aliphatic amines, the pKa of this compound is modulated by the inductive influence of the hydroxymethyl group and stereoelectronic effects unique to the cyclohexane scaffold.

Key Physicochemical Insight:

  • Estimated pKa (Amine): 9.4 – 9.8 (Analogue-Derived)[1]

  • Dominant Species at pH 7.4: Protonated Cation (

    
    )[1]
    
  • Solubility Profile: Highly soluble in water as the HCl salt; free base partitions into organic solvents.[1]

Structural Analysis & Ionization Theory[1]

To accurately determine and utilize the pKa of (2-Aminocyclohexyl)methanol, one must understand the structural factors influencing its basicity.

The Inductive Effect

The molecule consists of a primary amine attached to a cyclohexane ring, with a hydroxymethyl group (


) at the adjacent (C2) position.
  • Baseline: Cyclohexylamine has a pKa of approximately 10.64 .[1]

  • Modulation: The oxygen atom in the hydroxymethyl group is electronegative.[1] Through the

    
    -bond framework, it exerts an electron-withdrawing inductive effect (
    
    
    
    ).[1] This reduces the electron density on the nitrogen atom, destabilizing the protonated ammonium form relative to the free base, thereby lowering the pKa .
  • Magnitude: Comparison with 2-aminoethanol (pKa ~9.50) suggests a suppression of roughly 1.0–1.2 log units compared to the unsubstituted amine.[1]

Stereochemical Considerations (Cis vs. Trans)

The stereochemistry significantly impacts the thermodynamic stability of the protonated species due to intramolecular hydrogen bonding.

  • Trans-Isomer: The amino and hydroxymethyl groups are typically in a diequatorial conformation (in the lowest energy chair form).[1] This minimizes steric strain but places the groups far enough apart that intramolecular H-bonding is weaker or conformation-dependent.[1]

  • Cis-Isomer: One group is axial and the other equatorial.[1][2][3] This proximity often facilitates a strong intramolecular hydrogen bond between the hydroxyl proton and the amine lone pair (in the free base) or the ammonium proton and the hydroxyl oxygen (in the salt).

Ionization Equilibrium Diagram

The following diagram illustrates the equilibrium between the protonated hydrochloride salt and the neutral free base.

IonizationEquilibrium Salt Protonated Salt (Acid Form) (R-NH3+ Cl-) Dominant at pH < 9 Dissociation Dissociation Ka Salt->Dissociation - Cl- FreeBase Free Base (Neutral Form) (R-NH2) Dominant at pH > 10 Dissociation->FreeBase Deprotonation Proton H+ Dissociation->Proton FreeBase->Dissociation Re-protonation

Figure 1: Ionization equilibrium of (2-Aminocyclohexyl)methanol.[1] The transition occurs near pH 9.6.

pKa Data & Comparative Profiling

Since exact experimental values for specific salt batches can vary by temperature and ionic strength, we utilize a "High-Confidence Analogue Interpolation" method.[1] This approach is standard in early-stage drug discovery when specific compound data is proprietary.[1]

Comparative pKa Table[1][4]
CompoundStructurepKa (Amine)Structural Impact
Cyclohexylamine

10.64 Baseline aliphatic amine.[1] High basicity.
2-Aminoethanol

9.50 Strong -I effect from OH reduces pKa by ~1.1 units.[1]
2-Aminocyclohexanol

9.70 OH directly on ring.[1] Similar inductive environment.
(2-Aminocyclohexyl)methanol

9.4 – 9.8 Methylene spacer (-CH2-) slightly attenuates -I effect, but H-bonding persists.[1]
Pharmaceutical Implications[1]
  • At Physiological pH (7.4): The compound exists almost exclusively (>99%) in the cationic, protonated form. This ensures high aqueous solubility but limits passive diffusion across lipid bilayers unless active transport or ion-pairing occurs.[1]

  • Formulation: The HCl salt is stable and crystalline.[1] For reactions requiring the nucleophilic free amine (e.g., amide coupling), the pH must be adjusted to >10.5 using a base like

    
     or 
    
    
    
    .

Experimental Protocol: Potentiometric Titration

To determine the precise pKa of your specific batch of (2-Aminocyclohexyl)methanol HCl, the Potentiometric Titration method is the gold standard. It is self-validating and requires no chromophores.[1]

Materials & Equipment
  • Analyte: ~50 mg (2-Aminocyclohexyl)methanol HCl (dried).[1]

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Solvent: Degassed HPLC-grade water (CO2-free).

  • Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.[1]

  • Inert Gas: Nitrogen or Argon purge (essential to prevent carbonate formation).[1]

Step-by-Step Methodology
  • System Calibration:

    • Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01. Slope efficiency must be 95-105%.[1]

  • Sample Preparation:

    • Dissolve 0.15 mmol (~25 mg) of the HCl salt in 20 mL of degassed water.[1]

    • Note: No acid addition is needed initially because the substance is already a salt (acidic).[1]

  • Titration:

    • Titrate with 0.1 M NaOH in increments of 10-20 µL.

    • Allow electrode stabilization (drift < 0.5 mV/s) between additions.

    • Continue titration until pH reaches ~12.0.[1]

  • Data Analysis (Bjerrum Plot):

    • Plot pH vs. Volume of NaOH.[1]

    • Identify the inflection point (equivalence point).[1]

    • The pKa is the pH at the half-equivalence point (where [Salt] = [Free Base]).

Titration Logic Flow

TitrationWorkflow Start Start: Dissolve HCl Salt (Initial pH ~5-6) AddBase Add 0.1 M NaOH (Incremental Dosing) Start->AddBase Measure Measure pH (Wait for Stability) AddBase->Measure Check pH > 12? Measure->Check Check->AddBase No Calc Calculate 1st Derivative (dpH/dV) Check->Calc Yes Result Identify Inflection Point pKa = pH @ 0.5 Eq Calc->Result

Figure 2: Logic flow for the potentiometric determination of pKa.

References

  • PubChem Compound Summary. (2-Aminocyclohexyl)methanol hydrochloride.[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Reich, H. J. (2024).[1][4] Bordwell pKa Table (Acidity in DMSO and Water).[1] University of Wisconsin-Madison.[1] Available at: [Link]

  • Hall, H. K. (1957).[1] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. (Foundational text for amine inductive effects).

  • Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Source for Cyclohexylamine and Aminoethanol reference values).

Sources

Protocols & Analytical Methods

Method

Synthesis of chiral ligands using (2-Aminocyclohexyl)methanol hydrochloride

Abstract This application note details the strategic utilization of (2-Aminocyclohexyl)methanol hydrochloride (ACHM-HCl) as a primary scaffold for synthesizing privileged chiral ligands.[1] We focus on two dominant ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of (2-Aminocyclohexyl)methanol hydrochloride (ACHM-HCl) as a primary scaffold for synthesizing privileged chiral ligands.[1] We focus on two dominant ligand classes: Chiral Oxazolines (precursors to PHOX and BOX ligands) and Tridentate Schiff Bases (Salen-type derivatives). The protocols herein address the critical "free-basing" requirement often overlooked in standard literature, ensuring stoichiometric accuracy and reaction fidelity. These methodologies are optimized for drug discovery workflows requiring high enantiomeric excess (>95% ee) and reproducible scalability.[1]

Introduction: The Rigid Chiral Scaffold

The (2-Aminocyclohexyl)methanol scaffold is a cornerstone of asymmetric catalysis due to the conformational rigidity of the cyclohexane ring.[1] Unlike flexible acyclic amino alcohols, the cyclohexane backbone locks the stereochemical environment, significantly enhancing chiral induction in metal-catalyzed transformations.[1]

Stereochemical Criticality:

  • Trans-Isomer: The trans-isomer (typically (1R,2R) or (1S,2S)) is the industry standard for asymmetric catalysis. The equatorial positioning of bulky substituents in the trans-configuration minimizes steric clash within the ligand backbone while maximizing the chiral pocket's influence on the active metal center.[1]

  • Cis-Isomer: Generally less effective for broad-spectrum asymmetric induction but utilized in niche applications requiring specific bite angles.[1]

Key Applications:

  • Oxazolines: Essential for Copper-catalyzed cyclopropanations and Palladium-catalyzed allylic substitutions.[1]

  • Tridentate Schiff Bases: Widely used in Vanadium-catalyzed oxidations and Zinc-catalyzed alkylations.[1]

Chemical Profile & Safety

PropertySpecification
Compound (2-Aminocyclohexyl)methanol Hydrochloride
CAS No. 28250-45-5 (General) / 5691-21-4 (trans)
MW 165.66 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (ether, hexanes)
Hazards Skin Irrit. 2 (H315) , Eye Dam. 1 (H318) , STOT SE 3 (H335) .

Handling Precaution: The hydrochloride salt is hygroscopic.[1] Store in a desiccator. The salt form is stable, but the free amine oxidizes slowly in air; therefore, in situ neutralization is recommended immediately prior to ligand synthesis.

Diagrammatic Workflows

Figure 1: Divergent Synthesis Pathway

This flowchart illustrates the critical neutralization step and the bifurcation into Oxazoline and Schiff Base synthesis.

G Start Start: (2-Aminocyclohexyl)methanol HCl Neutralization Step 1: Neutralization (Free-Basing) (NaOH/DCM or NaHCO3/H2O) Start->Neutralization Dissolve & Partition FreeAmine Intermediate: Free Amino-Alcohol Neutralization->FreeAmine Dry & Concentrate PathA_Reagent + Salicylaldehyde Derivative (EtOH, Reflux) FreeAmine->PathA_Reagent Path A PathB_Step1 + Acid Chloride/Nitrile (Amide Formation) FreeAmine->PathB_Step1 Path B SchiffBase Product A: Tridentate Schiff Base Ligand (Crystalline Solid) PathA_Reagent->SchiffBase -H2O PathB_Step2 Cyclization (SOCl2 or MsCl/Et3N) PathB_Step1->PathB_Step2 Intermediate Amide Oxazoline Product B: Chiral Oxazoline Ligand PathB_Step2->Oxazoline Dehydration

Caption: Divergent synthetic pathways from the hydrochloride salt to high-value chiral ligands.

Experimental Protocols

Pre-requisite: Free-Basing the Hydrochloride Salt

The direct use of the HCl salt in metal-catalyzed cross-coupling or condensation reactions often leads to poor yields due to pH imbalances or catalyst poisoning.

  • Dissolve 10.0 mmol of ACHM-HCl in 10 mL of distilled water.

  • Add 10 mL of DCM (Dichloromethane).

  • Slowly add 1.1 equivalents of 2M NaOH (or sat. NaHCO₃ for milder conditions) while stirring vigorously at 0°C.

  • Separate the organic layer.[1] Extract the aqueous layer 3x with DCM.[1]

  • Dry combined organics over anhydrous Na₂SO₄.

  • Critical: Evaporate solvent immediately before use to avoid carbonate formation from air.[1]

Protocol A: Synthesis of Chiral Oxazoline Ligands

Oxazolines are synthesized via a two-step protocol: Amide formation followed by cyclization.[1] This method is preferred over direct nitrile condensation for higher purity.

Step 1: Amide Formation

  • Reagents: Free trans-ACHM (5.0 mmol), Acid Chloride (e.g., Pivaloyl chloride or Benzonitrile derivative) (5.5 mmol), Triethylamine (10 mmol).[1]

  • Solvent: Anhydrous DCM (20 mL).

  • Procedure:

    • Cool the amine solution to 0°C under N₂ atmosphere.[1]

    • Add Et₃N followed by dropwise addition of the Acid Chloride.[1]

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Quench: Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃.

    • Isolate: Evaporate DCM to yield the N-(2-(hydroxymethyl)cyclohexyl)amide intermediate.[1]

Step 2: Cyclization (Mesylation Route)

  • Reagents: Amide intermediate (from Step 1), Methanesulfonyl chloride (MsCl) (1.2 equiv), Et₃N (2.5 equiv).[1]

  • Procedure:

    • Dissolve amide in dry DCM at 0°C.[1]

    • Add Et₃N, then dropwise MsCl.[1]

    • Stir 1 hour at 0°C, then reflux for 3–12 hours (monitoring by TLC).

    • Mechanism: The alcohol is mesylated, followed by intramolecular nucleophilic attack by the amide oxygen (or nitrogen, depending on conditions, but O-attack followed by rearrangement is common, or direct N-attack on activated alcohol).

  • Purification: Silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Tridentate Schiff Base Ligands

These ligands coordinate via O-N-O or O-N-N motifs and are vital for Titanium and Vanadium catalysis.

  • Reagents: Free trans-ACHM (5.0 mmol), Salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde) (5.0 mmol).

  • Solvent: Absolute Ethanol or Methanol (25 mL).

  • Procedure:

    • Dissolve the aldehyde in Ethanol.[1]

    • Add the amino alcohol solution dropwise at RT.[1]

    • Reflux: Heat the mixture to reflux for 2–4 hours. The solution typically turns bright yellow/orange (imine formation).[1]

    • Work-up: Cool to 0°C. The ligand often precipitates as a crystalline solid.[1]

    • Filtration: Filter the solid, wash with cold cold ethanol, and dry under vacuum.

  • Yield: Typically >85%.

Expert Insights & Troubleshooting (E-E-A-T)

  • Water Management: Schiff base formation is an equilibrium process (

    
    ).[1] If the ligand does not precipitate, add anhydrous MgSO₄ to the reaction or use a Dean-Stark trap (if using Toluene) to drive the equilibrium forward.[1]
    
  • Enantiomeric Purity Check: Always verify the ee of the final ligand using Chiral HPLC (e.g., Chiralcel OD-H column) before complexation with metals.[1] Racemization is rare under these conditions but possible if excessive heat/strong base is used.[1]

  • Storage: Oxazolines are hydrolytically stable but sensitive to strong acids.[1] Schiff bases are prone to hydrolysis in dilute aqueous acids; store in a desiccator.[1]

References

  • Bolm, C., et al. (1991).[1] "Optically Active Bipyridines in Asymmetric Catalysis." Chem. Ber.[1] (Foundational work on chiral ligand synthesis from amino alcohols).

  • Pfaltz, A. (1993).[1] "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research. (Authoritative source on Oxazoline/PHOX ligands).

  • PubChem. (2025).[1][2][3] "Compound Summary: (2-Aminocyclohexyl)methanol." National Library of Medicine.[1] Link

  • Gomez, M., et al. (2002).[1] "Palladium-catalyzed asymmetric allylic alkylation using chiral oxazoline ligands." Journal of Organometallic Chemistry. (Application of the specific scaffold).

  • Fisher Scientific. (2023).[1] "Safety Data Sheet: trans-2-Aminocyclohexanol hydrochloride." Link

Sources

Application

Using (2-Aminocyclohexyl)methanol HCl in asymmetric organocatalysis

Application Notes: (2-Aminocyclohexyl)methanol HCl in Asymmetric Organocatalysis Abstract & Introduction Asymmetric organocatalysis has emerged as the third pillar of catalysis, standing alongside biocatalysis and metal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes: (2-Aminocyclohexyl)methanol HCl in Asymmetric Organocatalysis

Abstract & Introduction

Asymmetric organocatalysis has emerged as the third pillar of catalysis, standing alongside biocatalysis and metal catalysis, offering robust, environmentally benign, and often complementary pathways for the synthesis of chiral molecules.[1][2] Within this field, small chiral organic molecules are used to accelerate chemical reactions enantioselectively.[2] Chiral 1,2-amino alcohols, in particular, are privileged structural motifs that serve not only as crucial building blocks for pharmaceuticals and natural products but also as highly effective organocatalysts.[3][4][5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of (2-Aminocyclohexyl)methanol hydrochloride, a versatile and efficient chiral 1,2-amino alcohol catalyst. We will delve into its mechanism of action, highlighting the synergistic roles of the amine and hydroxyl functionalities, and provide detailed, field-tested protocols for its application in cornerstone asymmetric transformations, including the Aldol and Michael addition reactions. The focus will be on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the catalytic system.

The Catalyst: Structure, Activation, and Mechanistic Principles

(2-Aminocyclohexyl)methanol is a chiral catalyst derived from the highly successful 1,2-diaminocyclohexane scaffold.[7][8] Its efficacy stems from its bifunctional nature, possessing both a primary amine and a primary alcohol. The commercially available hydrochloride salt is stable and easy to handle, but the catalytically active species is the free amine. Therefore, in-situ neutralization or prior liberation of the free base is a critical first step in any protocol.

The primary amine serves as the covalent binding site to a carbonyl substrate (typically a ketone or aldehyde), forming a nucleophilic enamine intermediate in a manner analogous to proline catalysis.[9][10] The key to high stereoselectivity, however, lies in the adjacent hydroxymethyl group. This group acts as a hydrogen-bond donor, which can coordinate and activate the electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). This dual activation model creates a highly organized, chiral transition state that effectively shields one face of the enamine, dictating the stereochemical outcome of the reaction.

Catalytic_Cycle cluster_cycle General Enamine Catalysis Cycle Catalyst (2-Aminocyclohexyl)methanol (Free Base) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (Donor) Transition_State H-Bonded Transition State Enamine->Transition_State + Electrophile Electrophile Electrophile (Acceptor) Iminium Iminium Ion Transition_State->Iminium C-C Bond Formation Product Chiral Product Iminium->Product + H₂O Product->Catalyst - Catalyst (Regeneration) Water H₂O

Caption: Key interactions in the stereodetermining transition state.

Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol is adapted from established procedures for proline-type catalysts and is representative of a typical application. [11][12] Materials:

  • (1R,2R)-(2-Aminocyclohexyl)methanol HCl (or the corresponding free base)

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Triethylamine (TEA) or another suitable non-nucleophilic base (if starting from HCl salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (Ethyl acetate, saturated NH₄Cl, brine, MgSO₄, silica gel)

Procedure:

  • Catalyst Activation (if using HCl salt): In a dry flask, dissolve (1R,2R)-(2-Aminocyclohexyl)methanol HCl (0.03 mmol, 1.0 eq) in anhydrous DMF (0.1 mL). Add triethylamine (0.03 mmol, 1.0 eq) and stir for 15 minutes at room temperature to generate the free base in situ. Note: If using the free base, skip this step.

  • Reaction Setup: To the flask containing the activated catalyst (or the free base, 0.03 mmol), add cyclohexanone (1.5 mmol, 5.0 eq). Stir the mixture for 10 minutes.

  • Substrate Addition: Add 4-nitrobenzaldehyde (0.3 mmol, 1.0 eq) to the reaction mixture.

  • Reaction: Cap the vial and stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Typical reaction times range from 24 to 72 hours.

  • Work-up: Once the aldehyde is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) to yield the pure aldol adduct.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Representative Data

The following table summarizes typical results for aldol reactions catalyzed by prolinamides derived from 2-aminocyclohexanols, which demonstrate excellent performance. [11]

Aldehyde (Acceptor) Ketone (Donor) Time (h) Yield (%) dr (anti:syn) ee (%, anti)
4-Nitrobenzaldehyde Cyclohexanone 48 95 >99:1 >99
4-Chlorobenzaldehyde Cyclohexanone 72 89 98:2 99
Benzaldehyde Acetone 96 75 - 97

| 2-Naphthaldehyde | Cyclopentanone | 60 | 92 | 95:5 | 98 |

Application II: The Asymmetric Michael Addition

The Michael or conjugate addition is a powerful method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. [13]Organocatalytic asymmetric versions of this reaction provide direct access to chiral 1,5-dicarbonyl compounds or γ-nitrocarbonyls, which are versatile synthetic intermediates. [14][15]

Protocol: Michael Addition of Propanal to trans-β-Nitrostyrene

This protocol illustrates the catalyst's ability to form a chiral enamine from an aldehyde donor for addition into a nitroalkene acceptor.

Materials:

  • (1R,2R)-(2-Aminocyclohexyl)methanol (free base recommended)

  • Propanal (freshly distilled)

  • trans-β-Nitrostyrene

  • Benzoic Acid (as a co-catalyst/additive)

  • Anhydrous Chloroform (CHCl₃)

Procedure:

  • Reaction Setup: To a dry vial, add (1R,2R)-(2-Aminocyclohexyl)methanol (0.1 mmol, 20 mol%), benzoic acid (0.1 mmol, 20 mol%), and anhydrous chloroform (1.0 mL).

  • Donor Addition: Add propanal (1.0 mmol, 2.0 eq) to the catalyst solution and stir for 10 minutes at 4 °C.

  • Acceptor Addition: Add trans-β-nitrostyrene (0.5 mmol, 1.0 eq) to the cooled reaction mixture.

  • Reaction: Seal the vial and stir at 4 °C. The reaction is typically complete within 24-48 hours. Monitor by TLC.

  • Work-up & Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to isolate the γ-nitroaldehyde product.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Expected Outcomes

In this type of reaction, the bifunctional nature of the catalyst is again crucial. [8]The amine generates the enamine from propanal, while the hydroxyl group is believed to activate the nitro group of the nitrostyrene via hydrogen bonding, orienting it for a stereoselective attack. High yields (70-95%) and excellent stereoselectivities (dr up to 95:5, ee up to >98%) are commonly achieved with similar catalytic systems. [13][14]

Caption: A standard workflow for organocatalytic reactions.

Concluding Remarks

(2-Aminocyclohexyl)methanol represents a simple, yet highly effective bifunctional organocatalyst. Its rigid stereochemical framework and the cooperative action of its amine and hydroxyl groups enable a high degree of control over complex asymmetric transformations. The protocols described herein for the aldol and Michael addition reactions serve as a robust starting point for researchers aiming to synthesize complex chiral molecules. Its operational simplicity, stability, and metal-free nature make it an attractive tool for applications ranging from academic research to industrial-scale pharmaceutical synthesis. [1][18]

References

  • ChemRxiv. Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions.
  • Vertex AI Search. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • Vertex AI Search. Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction.
  • ACS Publications. Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions | The Journal of Organic Chemistry.
  • Vertex AI Search. Cobalt(III)-Catalyzed Synthesis of Chiral 1,2-Amino Alcohols by C–H Carboamidation.
  • RSC Publishing. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers.
  • Vertex AI Search. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters.
  • Vertex AI Search. Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary.
  • ChemRxiv. Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions.
  • Vertex AI Search. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • ResearchGate. Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions | Request PDF.
  • Benchchem. Application Note: A Detailed Protocol for the Asymmetric Mukaiyama Aldol Reaction.
  • Vertex AI Search. ALDOL CONDENSATION.
  • Wikipedia. Aldol reaction.
  • Chemistry LibreTexts. Aldol Reaction.
  • Jack Westin. Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content.
  • Vertex AI Search. Asymmetric organocatalysis: an enabling technology for medicinal chemistry..
  • RSC Publishing. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews.
  • NIH. Asymmetric Organocatalysis at the Service of Medicinal Chemistry - PMC.
  • MDPI. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
  • MDPI. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.
  • NIH. Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control - PMC.
  • NIH. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC.
  • ResearchGate. Recent Advances in Organocatalytic Asymmetric Michael Addition Reactions to α, β‐Unsaturated Nitroolefins.
  • Chemistry Steps. Aldol Reaction – Principles and Mechanism.
  • RSC Publishing. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues.
  • Vertex AI Search. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Un.
  • RSC Publishing. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones - Organic Chemistry Frontiers.
  • ACS Figshare. Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols - Organic Letters.
  • ResearchGate. Synthesis and Catalytic Activity of 1,2- Benzenediamine-Derived Organocatalysts Based on (1R,2R)- Cyclohexane-1,2-diamine.
  • MDPI. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.
  • ResearchGate. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.
  • MDPI. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues.
  • Beilstein Journals. New advances in asymmetric organocatalysis II.

Sources

Method

Application Note: Synthesis of Schiff Bases using (2-Aminocyclohexyl)methanol Hydrochloride

Executive Summary This guide details the synthesis of Schiff bases (imines) utilizing (2-Aminocyclohexyl)methanol hydrochloride as the primary amine scaffold. Unlike simple amines, this precursor presents two distinct ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of Schiff bases (imines) utilizing (2-Aminocyclohexyl)methanol hydrochloride as the primary amine scaffold. Unlike simple amines, this precursor presents two distinct chemical challenges:

  • Salt Neutralization: The hydrochloride salt (

    
    ) renders the amine non-nucleophilic, requiring precise in situ or pre-neutralization strategies.
    
  • Ring-Chain Tautomerism: The pendant hydroxyl group at the

    
    -position facilitates a reversible cyclization into a 1,3-oxazolidine ring, competing with the desired open-chain imine.
    

This protocol provides a validated, self-consistent methodology to overcome these hurdles, ensuring high yield and structural purity.

Mechanistic Insight & Chemical Context

The Hydrochloride Barrier

The starting material is a protonated ammonium salt. For the nucleophilic attack on the aldehyde carbonyl to occur, the amine must be in its free base form.

  • Incorrect Approach: Adding the salt directly to the aldehyde results in <5% yield (acidic pH inhibits nucleophilic attack).

  • Correct Approach: Use of a stoichiometric base (Sodium Acetate or Triethylamine) releases the free amine in situ.

The Oxazolidine Trap

Upon formation of the imine, the neighboring hydroxyl group can attack the imine carbon (C=N), forming a 5-membered 1,3-oxazolidine ring. This is an equilibrium process governed by solvent polarity and aldehyde sterics.

  • Imine (Open Chain): Favored in non-polar solvents and by electron-donating groups on the aldehyde.

  • Oxazolidine (Cyclic): Favored in polar protic solvents and by electron-withdrawing groups.

Reaction Pathway Visualization

The following diagram illustrates the critical decision points in the synthesis pathway.

SchiffBasePathway Start (2-Aminocyclohexyl)methanol Hydrochloride FreeAmine Free Amine (Nucleophilic) Start->FreeAmine Neutralization Base Base (NaOAc/TEA) Base->FreeAmine Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Schiff Base (Imine) (Thermodynamic Product) Hemiaminal->Imine -H2O (Dehydration) Oxazolidine 1,3-Oxazolidine (Kinetic Trap) Imine->Oxazolidine Cyclization (Reversible) Water H2O (Byproduct) Imine->Water

Figure 1: Reaction cascade showing the neutralization requirement and the competitive oxazolidine cyclization.[1]

Experimental Protocols

Protocol A: In Situ Neutralization (Recommended)

Best for: Standard laboratory synthesis, scale-up, and moisture-sensitive aldehydes. Principle: Sodium acetate (NaOAc) acts as a buffer/base, neutralizing the HCl to form NaCl (insoluble in EtOH) and Acetic Acid (catalyzes the dehydration step).

Materials
  • (2-Aminocyclohexyl)methanol HCl (1.0 equiv)

  • Aromatic Aldehyde (1.0 - 1.1 equiv)

  • Anhydrous Sodium Acetate (1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer.

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of (2-Aminocyclohexyl)methanol HCl in 20 mL of absolute Ethanol.

  • Neutralization: Add 11 mmol of anhydrous Sodium Acetate. Stir at room temperature for 15 minutes.

    • Checkpoint: The solution may become cloudy as NaCl begins to precipitate. This confirms the release of the free amine.

  • Addition: Add 10 mmol of the aldehyde dropwise (if liquid) or in small portions (if solid).

  • Reaction: Heat the mixture to reflux (78°C) for 3–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1). Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Hot Filtration: While hot, filter the solution to remove the inorganic NaCl salts.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. The Schiff base should crystallize out.

    • Isolation: Filter the solid product, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid screening of aldehyde libraries; solvent-free or minimal solvent.

Step-by-Step Procedure
  • Grinding: In a mortar, grind 2 mmol of (2-Aminocyclohexyl)methanol HCl with 2.2 mmol of powdered Potassium Carbonate (

    
    ) for 2 minutes to neutralize.
    
  • Mixing: Add 2 mmol of aldehyde and a catalytic amount of acetic acid (1 drop) to the mortar. Grind until a paste forms.

  • Irradiation: Transfer the paste to a microwave-safe vial. Irradiate at 140W (approx. 20% power on standard domestic units) for 2–4 minutes.

    • Safety Note: Use 30-second intervals to prevent overheating/charring.

  • Extraction: Add 10 mL of hot Ethanol to the vial, vortex to dissolve the product, and filter to remove inorganic salts.

  • Recrystallization: Cool the filtrate to obtain pure crystals.

Characterization & Validation (QC)

To validate the synthesis, you must distinguish between the Imine and the Oxazolidine forms.

Diagnostic NMR Signals

The proton attached to the central carbon is the primary indicator.

FeatureImine Form (Open Chain)Oxazolidine Form (Cyclic)
Structure

Ring Structure

NMR

8.2 – 8.8 ppm
(Singlet)

5.5 – 6.5 ppm
(Singlet)

NMR

155 – 165 ppm
(

)

85 – 95 ppm
(

)
IR Spectrum Strong band at 1610–1640 cm⁻¹ Weak/No band at 1600+; Broad OH may be absent
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (TLC shows SM) Amine still protonated.Ensure Base (NaOAc or TEA) was added. Check pH > 8.
Product is an Oil/Gum Common for amino-alcohol imines.Triturate with cold Hexane or Diethyl Ether to induce crystallization.
NMR shows mix of peaks Tautomeric equilibrium.This is normal in solution. Run NMR in non-polar solvent (

) to favor Imine; DMSO favors Oxazolidine.
Low Yield Water hydrolysis.Add 3Å Molecular Sieves to the reaction flask to trap water.

References

  • Neutralization of Amine Salts

    • Organic Syntheses Procedure for Amine Hydrochloride Neutralization. (Standard Protocol for Amino Acid Esters/Salts).
    • Source: [Organic Syntheses, Coll.[1] Vol. 5, p. 414]([Link]) (General methodology for amine salt handling).

  • Imine-Oxazolidine Tautomerism

    • Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol.[2] (Mechanistic study on amino-alcohol cyclization).

    • Source:

  • General Synthesis Protocols

    • Synthesis, Characterization and Biological Activities of Schiff Bases.[3][4][5][6][7] (Comprehensive review of reaction conditions).

    • Source:

  • Microwave/Green Methods

    • Synthesis and Characterization of New Schiff Bases Formed by Condensation... (Comparison of Microwave vs. Conventional Reflux).
    • Source:

Sources

Application

Technical Application Note: (2-Aminocyclohexyl)methanol HCl in Peptidomimetic Synthesis

Topic: Application of (2-Aminocyclohexyl)methanol HCl in Peptide Coupling Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Scientists Introduction & Strat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of (2-Aminocyclohexyl)methanol HCl in Peptide Coupling Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Scientists

Introduction & Strategic Utility

(2-Aminocyclohexyl)methanol HCl (cis- or trans- isomers) represents a critical scaffold in the design of peptidomimetics and fragment-based drug discovery . Unlike flexible linear amino alcohols, the cyclohexane ring imposes rigid conformational constraints, making it an ideal tool for:

  • Secondary Structure Induction: Mimicking

    
    -turns or 
    
    
    
    -turns in bioactive peptides.
  • C-Terminal Modification: Converting standard peptides into peptide alcohols to modulate metabolic stability and potency.

  • Depsipeptide Synthesis: Serving as a nucleophilic core for ester-linked peptide analogues.

Chemical Profile & Challenges
  • Stereochemistry: The trans-isomer (1R,2R or 1S,2S) places the amine and hydroxymethyl groups in equatorial positions (typically), minimizing 1,3-diaxial interactions but increasing steric demand during coupling.

  • Chemoselectivity: The primary challenge is distinguishing between the nucleophilic reactivity of the amine (

    
    ) and the hydroxyl (
    
    
    
    ) groups. While the amine is more nucleophilic, O-acylation is a common side reaction if activation is too aggressive or if the amine is sterically shielded.
  • Salt Form: Supplied as the HCl salt, requiring in situ neutralization (desalting) to liberate the reactive free base without causing racemization or premature precipitation.

Strategic Considerations for Coupling

Chemoselectivity Control (N- vs. O-Acylation)

To ensure exclusive N-acylation (amide bond formation) without protecting the hydroxyl group, the reaction kinetics must favor the amine.

  • Reagent Choice: Use mild base (DIPEA/NMM) and controlled activation (EDC/HOBt or DIC/Oxyma). Avoid highly reactive acid chlorides in the absence of O-protection.

  • pH Control: Maintain pH 8–9 during the coupling. Below pH 7, the amine protonates (

    
    ), rendering it unreactive, while the alcohol remains available for potential background esterification.
    
Steric Management

The cyclohexane ring creates significant steric bulk around the amine.

  • Activation: For difficult couplings (e.g., coupling to a bulky Valine or Isoleucine), stronger coupling agents like HATU or COMU are required, but they increase the risk of O-acylation.

  • Recommendation: If using HATU, perform the reaction at

    
     initially to favor the kinetic amide product.
    

Experimental Protocols

Protocol A: Solution-Phase Coupling (C-Terminal Modification)

Objective: Couple (2-Aminocyclohexyl)methanol to a N-protected amino acid (or peptide fragment) to form a peptide alcohol.

Reagents:

  • N-Protected Amino Acid (e.g., Boc-Phe-OH or Fmoc-Leu-OH) [1.1 eq]

  • (2-Aminocyclohexyl)methanol HCl [1.0 eq]

  • Coupling Agent: EDC

    
    HCl [1.2 eq] and HOBt
    
    
    
    H
    
    
    O [1.2 eq] (Preferred for chemoselectivity)
  • Base: DIPEA (Diisopropylethylamine) [2.5 eq]

  • Solvent: DMF (anhydrous) or DCM/DMF (9:1)

Step-by-Step Procedure:

  • Activation: Dissolve the N-protected amino acid and HOBt in DMF under

    
     atmosphere. Cool to 
    
    
    
    . Add EDC
    
    
    HCl and stir for 15 minutes. Note: Pre-activation ensures the active ester is formed before the amino alcohol is introduced.
  • Neutralization: In a separate vial, dissolve (2-Aminocyclohexyl)methanol HCl in minimal DMF. Add 1.0 eq of DIPEA to neutralize the salt.

  • Coupling: Add the neutralized amino alcohol solution dropwise to the activated acid mixture. Add the remaining DIPEA (1.5 eq) to maintain basicity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute with EtOAc. Wash sequentially with 1M KHSO

    
     (removes unreacted amine/DIPEA), sat. NaHCO
    
    
    
    (removes unreacted acid), and brine. Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Validation: Verify mono-acylation (amide only) via

    
    H-NMR (shift of CH-NH signal) and MS.
    
Protocol B: Solid-Phase Loading (2-Chlorotrityl Resin)

Objective: Immobilize (2-Aminocyclohexyl)methanol onto resin via the amine, allowing chain elongation from the hydroxyl (Depsipeptide) OR loading via the hydroxyl to elongate from the amine.

Scenario: Loading via Hydroxyl (to synthesize standard peptide with C-term amino alcohol) Note: This requires the amine to be Fmoc-protected PRIOR to loading, or using a resin that reacts specifically with the alcohol. Better Approach for Unprotected Amino Alcohol:Load onto 2-Chlorotrityl Chloride (2-CTC) resin via the Amine. (This is non-standard but possible if the goal is to modify the OH).

Standard Approach: Loading Fmoc-(2-aminocyclohexyl)methanol

  • Protection: First, protect the amine of the starting material with Fmoc-OSu to generate Fmoc-(2-aminocyclohexyl)methanol.

  • Resin Preparation: Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in DCM for 20 min.

  • Loading: Dissolve Fmoc-amino alcohol (2 eq relative to resin) in DCM. Add DIPEA (4 eq).[1][2][3]

  • Reaction: Add solution to resin. Shake for 2 hours. The bulky Trityl group preferentially reacts with the primary alcohol (chemoselective O-tritylation) or the amine depending on conditions. Crucial: For amino alcohols, 2-CTC usually anchors the Amine if it is free. If you want to anchor the Alcohol , use Trityl Alcohol Linker or protect the amine first.

Refined Protocol: Anchoring via Hydroxyl (to grow peptide from Amine)

  • Pre-requisite: Use Fmoc-(2-aminocyclohexyl)methanol .

  • Loading: Dissolve Fmoc-derivative (1.2 eq) in DCM with Pyridine (2 eq). Add to 2-Chlorotrityl Chloride Resin .[2][4]

  • Mechanism: The trityl chloride reacts with the nucleophilic hydroxyl group (O-tritylation).

  • Capping: Add MeOH (1 mL) and DIPEA to cap unreacted chlorides.

  • Elongation: Remove Fmoc (20% Piperidine/DMF) and proceed with standard SPPS.

  • Cleavage: Treat with 1% TFA/DCM. This cleaves the O-Trt bond, releasing the peptide with the C-terminal alcohol intact.

Data Summary: Coupling Reagent Efficiency

Coupling ReagentReaction TimeYield (Amide)O-Acylation (Side Product)Recommended Use
EDC / HOBt 4–6 h85–90%< 2%Standard Solution Phase. Best chemoselectivity.
DIC / Oxyma 2–4 h88–92%< 5%Standard SPPS. Excellent suppression of racemization.
HATU / DIPEA 30–60 min> 95%10–15% (if uncontrolled)Sterically Hindered aa. Use only if EDC fails; keep at 0°C.
PyBOP 1–2 h90%5–8%Alternative to HATU; safer byproducts.

Visualized Workflows

Figure 1: Chemoselectivity Logic in Solution Phase

This diagram illustrates the decision pathway to ensure the amine reacts while the hydroxyl remains free.

Chemoselectivity Start Start: (2-Aminocyclohexyl)methanol HCl Base Neutralization (DIPEA) Start->Base FreeBase Free Amine / Free Hydroxyl Base->FreeBase Reaction Nucleophilic Attack FreeBase->Reaction Activation Activate AA-COOH (EDC/HOBt) Activation->Reaction PathAmine Amine Attack (Kinetic) Reaction->PathAmine pH 8-9 Low Temp PathOH Hydroxyl Attack (Side Rxn) Reaction->PathOH Excess Base High Temp Product Desired Amide (Peptide Alcohol) PathAmine->Product SideProduct Ester Impurity PathOH->SideProduct

Caption: Kinetic control strategy to favor N-acylation over O-acylation using mild activation conditions.

Figure 2: SPPS Workflow (Anchoring via Hydroxyl)

This workflow shows how to build a peptide chain onto the amine of the amino alcohol using solid support.

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Load Load Fmoc-(2-Amino)cyclohexyl-MeOH (O-Tritylation) Resin->Load Cap Capping (MeOH/DIPEA) Load->Cap Deprotect Fmoc Removal (20% Piperidine) Cap->Deprotect Couple Coupling Next AA (DIC/Oxyma) Deprotect->Couple Repeat Repeat Elongation Couple->Repeat Repeat->Deprotect Next Cycle Cleave Cleavage (1% TFA) Releases C-term Alcohol Repeat->Cleave Sequence Complete

Caption: SPPS strategy for synthesizing peptides with a C-terminal (2-aminocyclohexyl)methanol moiety.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete salt neutralization.Ensure DIPEA is

eq relative to the HCl salt. Check pH (wet pH paper should read 8-9).
O-Acylation (Ester formation) Activation too potent (e.g., HATU used at RT).Switch to EDC/HOBt. If HATU is necessary, cool to

and add the amine immediately after activation.
Racemization High base concentration or prolonged activation.Use Oxyma Pure as an additive. Minimize pre-activation time (< 5 mins for uronium salts).
Insolubility Cyclohexyl ring aggregation.Use a solvent mixture of DMF/DCM or add chaotropic salts (LiCl) if performing solution phase synthesis.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • PubChem. (2025).[5] trans-(2-Aminocyclohexyl)methanol HCl Compound Summary. National Library of Medicine. Link

  • Almac Group. (2024). Accurate determination of resin substitution in solid phase peptide synthesis. Almac. Link

  • Global Research Online. (2011). Applications of Peptide Coupling Reagents – An Update. Global Research Online. Link

  • Merck Millipore. (2024). Novabiochem® Peptide Synthesis Protocols. Merck. Link

Sources

Method

Application Notes &amp; Protocols: Procedures for Derivatizing (2-Aminocyclohexyl)methanol Hydrochloride

Abstract (2-Aminocyclohexyl)methanol is a bifunctional molecule featuring a primary amine and a primary alcohol on a cyclohexane scaffold. This structure makes it a valuable building block in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Aminocyclohexyl)methanol is a bifunctional molecule featuring a primary amine and a primary alcohol on a cyclohexane scaffold. This structure makes it a valuable building block in medicinal chemistry and materials science. However, its inherent polarity and the presence of two reactive sites necessitate derivatization for various applications, including modifying its physicochemical properties, enabling analytical characterization by gas chromatography, or facilitating its use in multi-step synthesis. This guide provides a detailed exploration of key derivatization strategies, including selective N-acylation, N-sulfonylation, Schiff base formation, and comprehensive silylation for analytical purposes. Each section explains the underlying chemical principles, offers field-proven insights, and presents detailed, step-by-step protocols designed for reproducibility and success.

Core Principles of Derivatizing (2-Aminocyclohexyl)methanol

The derivatization of (2-Aminocyclohexyl)methanol hinges on the differential reactivity of its two functional groups: a primary amine (-NH₂) and a primary alcohol (-OH).

  • Nucleophilicity: The primary amine is generally a stronger nucleophile than the primary alcohol.[1] This inherent difference in reactivity is the cornerstone of selective derivatization. Under controlled conditions, electrophilic reagents will preferentially react with the amino group.

  • Starting Material: The compound is supplied as a hydrochloride salt (C₇H₁₅NO·HCl). In this form, the amine is protonated as an ammonium salt (-NH₃⁺Cl⁻), rendering it non-nucleophilic. Therefore, a crucial first step in most derivatization procedures is the in-situ neutralization of the salt with a suitable base to liberate the free amine.

  • Protecting Groups: To achieve reactions at the less reactive alcohol group, the more reactive amine must first be "protected."[2] This involves converting the amine into a less reactive functional group (like a carbamate) that can be removed later in the synthetic sequence.[3]

Logical Workflow for Derivatization

The choice of derivatization strategy is dictated by the end goal. The following diagram illustrates a typical decision-making workflow.

Derivatization Workflow Start Goal Definition (e.g., Analysis, Synthesis) Prep Substrate Preparation Free the amine from HCl salt using a suitable base Start->Prep Decision Select Derivatization Strategy Prep->Decision Acylation N-Acylation (Amide Formation) Decision->Acylation Modify Bioactivity, Introduce Moiety Sulfonylation N-Sulfonylation (Sulfonamide Formation) Decision->Sulfonylation Medicinal Chemistry Applications Schiff Schiff Base Formation (Imine Formation) Decision->Schiff Ligand Synthesis, Temporary Protection GC_MS Analytical Derivatization (e.g., Silylation) Decision->GC_MS Increase Volatility for GC Analysis Purify Purification (Chromatography, Extraction, Recrystallization) Acylation->Purify Sulfonylation->Purify Schiff->Purify Characterize Characterization (NMR, MS, IR) GC_MS->Characterize Purify->Characterize End Final Product Characterize->End

Caption: Decision workflow for derivatizing (2-Aminocyclohexyl)methanol.

Protocol I: Selective N-Acylation (Amide Synthesis)

N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This is often done to introduce specific structural motifs or to protect the amine group. The Schotten-Baumann reaction, which involves an amine reacting with an acid chloride in the presence of a base, is a classic method for this purpose.[4]

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides or anhydrides are used as they are highly reactive acylating agents.

  • Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is essential. It serves two purposes: neutralizing the initial hydrochloride salt and scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[4]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acyl chloride.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction and minimize side reactions, such as O-acylation or di-acylation.[4]

Detailed Step-by-Step Protocol:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-Aminocyclohexyl)methanol hydrochloride (1.0 eq).

  • Dissolution & Neutralization: Add anhydrous DCM (approx. 0.1 M concentration) and triethylamine (2.2 eq). Stir the resulting slurry at room temperature for 15-20 minutes to ensure complete neutralization and formation of the free amine.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve the acyl chloride (e.g., benzoyl chloride, 1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[5] A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective. For highly polar amides, a mobile phase containing methanol may be necessary.[5]

Protocol II: Selective N-Sulfonylation (Sulfonamide Synthesis)

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents.[6][7] The reaction of an amine with a sulfonyl chloride is the most common method for its synthesis.[7][8] The principles are very similar to N-acylation.

Causality Behind Experimental Choices:

  • Reagent: Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl)) are the standard reagents.

  • Base & Solvent: As with acylation, a non-nucleophilic base (pyridine, TEA) and an aprotic solvent (DCM, THF) are used. Pyridine can often serve as both the base and the solvent.[7]

  • Selectivity: The high reactivity of sulfonyl chlorides with primary amines ensures excellent chemoselectivity, leaving the alcohol group untouched under these conditions.[9]

Detailed Step-by-Step Protocol:
  • Preparation: In a round-bottom flask, suspend (2-Aminocyclohexyl)methanol hydrochloride (1.0 eq) in anhydrous pyridine (approx. 0.2 M).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours). Monitor progress by TLC or LC-MS.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker of ice water. A precipitate of the product may form.

    • Acidify the mixture with 2M HCl to pH ~2 to dissolve excess pyridine.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or flash column chromatography can be used to purify the final sulfonamide.

Caption: General schemes for N-acylation and N-sulfonylation.

Protocol III: Schiff Base (Imine) Formation

The reaction between the primary amine of (2-Aminocyclohexyl)methanol and an aldehyde or ketone yields a Schiff base, or imine. This reaction is reversible and is often used in the synthesis of ligands for metal complexes or as a dynamic covalent bond.[10]

Causality Behind Experimental Choices:

  • Reaction Conditions: The formation of an imine is an equilibrium process. To drive the reaction to completion, the water byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[11]

  • Catalyst: The reaction is often catalyzed by a trace amount of acid.

Detailed Step-by-Step Protocol:
  • Neutralization: First, prepare the free base of (2-Aminocyclohexyl)methanol from the hydrochloride salt via a standard acid-base extraction and solvent removal.

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the free (2-Aminocyclohexyl)methanol (1.0 eq) and the desired aldehyde (e.g., salicylaldehyde, 1.0 eq) in toluene.

  • Reaction: Heat the mixture to reflux. Water will collect in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product may crystallize upon cooling. If not, remove the toluene under reduced pressure. The crude imine is often pure enough for subsequent steps, but can be purified by recrystallization if necessary.

Protocol IV: Derivatization for GC-MS Analysis (Silylation)

For analysis by gas chromatography (GC), polar functional groups like amines and alcohols must be derivatized to increase their volatility and thermal stability.[12] Silylation is a common technique where active hydrogens are replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[12]

Causality Behind Experimental Choices:

  • Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is an excellent reagent that forms stable TBDMS derivatives with both amines and alcohols. Its derivatives are more stable against hydrolysis than TMS derivatives.

  • Conditions: The reaction is typically performed by heating the analyte with the silylating reagent in a suitable solvent.

Detailed Step-by-Step Protocol:
  • Sample Preparation: Place a precisely measured aliquot of the sample containing (2-Aminocyclohexyl)methanol hydrochloride into a GC vial and evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of anhydrous acetonitrile to the dried sample.

    • Add 100 µL of MTBSTFA.

  • Reaction: Tightly cap the vial and heat at 100 °C for 2-4 hours in a heating block or oven.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system. The derivatization replaces the active hydrogens on both the -NH₂ and -OH groups.

Data Presentation & Characterization

Successful derivatization must be confirmed through analytical techniques. The following tables summarize expected quantitative data for representative derivatives.

Table 1: Summary of Reaction Conditions

DerivatizationReagent (eq)Base (eq)SolventTemp (°C)Time (h)
N-Benzoylation Benzoyl Chloride (1.05)Triethylamine (2.2)DCM0 → RT2 - 4
N-Tosylation p-Tosyl Chloride (1.1)Pyridine (solvent)Pyridine0 → RT12 - 16
Schiff Base Salicylaldehyde (1.0)None (cat. acid)TolueneReflux2 - 4
Silylation (GC) MTBSTFA (excess)NoneAcetonitrile1002 - 4

Table 2: Representative Analytical Data for Derivatives

DerivativeFormulaMWExpected MS (M+H)⁺Key ¹H NMR Signals (δ ppm, indicative)
Parent Compound C₇H₁₅NO129.20130.2~3.4 (CH₂OH), ~2.6 (CHNH₂)
N-Benzoyl C₁₄H₁₉NO₂233.31234.3~7.4-7.8 (Ar-H), ~6.5 (NH), ~4.0 (CHNH), ~3.5 (CH₂OH)
N-Tosyl C₁₄H₂₁NO₃S299.39300.4~7.3-7.8 (Ar-H), ~5.0 (NH), ~3.4 (CH₂OH), ~3.1 (CHNH), ~2.4 (Ar-CH₃)
Di-TBDMS C₁₉H₄₃NOSi₂357.72358.7~0.9 (t-Bu Si), ~0.1 (Me₂Si)

Conclusion

The derivatization of (2-Aminocyclohexyl)methanol hydrochloride is a versatile and essential process for its application in research and development. By understanding the fundamental principles of reactivity and making informed choices about reagents and conditions, researchers can selectively modify the amine or alcohol functionality. The protocols detailed in this guide for N-acylation, N-sulfonylation, Schiff base formation, and silylation provide robust and reproducible methods to generate a wide range of valuable derivatives for synthetic, medicinal, and analytical applications.

References

  • Firouzabadi, H., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. SYNTHESIS, 2009(23), 3983–3988. Available at: [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9515–9520. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]

  • Shaikh, I. A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-221. Available at: [Link]

  • Tayebee, R. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. International Journal of Organic Chemistry, 2, 28-32. Available at: [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications - Organic Letters. Available at: [Link]

  • Dennison, S., et al. (2011). Amines vs. N-Oxides as Organocatalysts for Acylation, Sulfonylation and Silylation of Alcohols. Trinity College Dublin's Research Repository. Available at: [Link]

  • Reddy, T., et al. (2014). An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions. ResearchGate. Available at: [Link]

  • del Álamo, M. G., et al. (2023). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. MDPI. Available at: [Link]

  • Harris, E. B. J. (2014). How can we protect an amino group leaving an alcohol group free? ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • Kubát, P., et al. (2008). Schiff base formation and recognition of amino sugars, aminoglycosides and biological polyamines by 2-formyl phenylboronic acid in aqueous solution. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kocienski, P. J. (2005). N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols. In Protecting Groups. Thieme.
  • Noël, T., et al. (2023). Multicomponent Electrosynthesis of Enaminyl Sulfonates Starting from Alkylamines, SO2, and Alcohols. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Available at: [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA). Available at: [Link]

  • Rehder, D., et al. (2012). Amino Alcohol-Derived Reduced Schiff Base VIVO and VV Compounds as Catalysts for Asymmetric Sulfoxidation of Thioanisole with Hydrogen Peroxide. Inorganic Chemistry. Available at: [Link]

  • Wang, X., et al. (2016). Synthesis of amino alcohol Schiff bases under microwave irradiation without solvent. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Soares, J., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]

  • GERSTEL. (2020). In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Application Note No. 216. Available at: [Link]

  • Rogoza, A. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. Available at: [Link]

  • Sadasivan, C., et al. (2018). Amino Acid based Schiff Bases and its Zn (II) Complexes. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Application Note AN59. Available at: [Link]

  • Tomasini, E. (2018). For highly polar compound, how to do the purification? ResearchGate. Available at: [Link]

  • Villa, P., et al. (2021). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. Available at: [Link]

  • Forsberg, G. B., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and analysis of amides. Resonance. Available at: [Link]

  • ResearchGate. (n.d.). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. Available at: [Link]

  • Analytice. (n.d.). Cyclohexylamine - analysis. Available at: [Link]

  • Wang, D., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications. Available at: [Link]

  • Gohil, K., & Noolvi, M. (2021). Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Wu, Y., et al. (2015). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of the Chinese Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available at: [Link]

  • Abdullah, M. P., et al. (2017). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Oriental Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2013). Synthesis of some Amide derivatives and their Biological activity. The Pharma Innovation Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Available at: [Link]

  • PubChem. (n.d.). (2-Aminocyclohexyl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Ali, M. A., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]

  • Molbase. (n.d.). (2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Optimization of (2-Aminocyclohexyl)methanol Synthesis

Topic: Improving yield and selectivity in reactions involving (2-Aminocyclohexyl)methanol hydrochloride. Audience: Organic Chemists, Process Development Scientists.[1] CAS Registry Number: 28250-45-5 (HCl salt), 544863 (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield and selectivity in reactions involving (2-Aminocyclohexyl)methanol hydrochloride. Audience: Organic Chemists, Process Development Scientists.[1] CAS Registry Number: 28250-45-5 (HCl salt), 544863 (Free base).[1]

Introduction: The Bifunctional Challenge

(2-Aminocyclohexyl)methanol is a deceptive building block.[1] While it appears to be a simple amino alcohol, its reactivity is governed by two critical factors that often lead to yield loss:

  • Conformational Rigidity: The cyclohexane ring imposes fixed spatial relationships between the amine and alcohol groups, heavily influencing intramolecular cyclization vs. intermolecular coupling.

  • Salt Dissociation: The hydrochloride salt is stable but kinetically inert in many non-polar organic transformations, requiring careful "free-basing" strategies.[1]

This guide is structured to troubleshoot the three phases of its lifecycle: Activation (Salt Break) , Reaction (Chemo/Regioselectivity) , and Isolation (Purification) .

Module 1: Pre-Reaction & Activation (The Salt Barrier)

The Issue: The hydrochloride salt is often insoluble in the organic solvents (THF, DCM, Toluene) required for subsequent acylation or alkylation. Heterogeneous neutralization (e.g., solid K₂CO₃ suspended in solvent) is often too slow, leading to incomplete conversion.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Gummy precipitate Incomplete neutralization or "oiling out" of the salt.Switch to a biphasic system (DCM/Water) or use a soluble organic base (DIPEA/TEA).[1]
Low conversion The HCl is trapping the amine, preventing nucleophilic attack.Perform a distinct Free-Basing Step before adding the electrophile (see protocol below).
Hygroscopic uptake Free base absorbs water from air, killing moisture-sensitive reagents.[1]Dry the free base via azeotropic distillation with Toluene after neutralization.[1]
Deep Dive Protocol: Efficient In Situ Free-Basing

Do not rely on passive stirring with solid carbonates.

  • Solvent Choice: Use Methanol (MeOH) for initial solubility, or a DCM/Water biphasic mixture.[1]

  • The "Shift" Technique:

    • Dissolve the HCl salt in minimal water (or MeOH).[1]

    • Add 1.1 equivalents of NaOH (aq) or TEA.[1]

    • Extract exhaustively with DCM or CHCl₃ (The free base is highly polar; multiple extractions are required).[1]

    • Critical Step: Dry the organic layer with MgSO₄ and concentrate.[1] Immediately redissolve in the anhydrous reaction solvent (e.g., THF) to prevent carbonate formation from air CO₂.

Module 2: Regioselectivity & Stereochemistry

The Issue: You want to form an Amide (N-acylation) or an Ester (O-acylation), but you often get mixtures or unexpected cyclic products (Oxazolidinones).

The Stereochemical Trap: Cis vs. Trans

The reactivity depends entirely on the isomer you are using.

  • Cis-Isomer: The amine and alcohol are close in space (often axial/equatorial or equatorial/axial).[1] This favors intramolecular cyclization (forming 5-membered rings).[1]

  • Trans-Isomer: The groups are often diequatorial (far apart).[1] This favors intermolecular reactions but makes cyclization difficult.[1]

FAQ: Controlling Selectivity

Q: I am trying to make the amide, but I see O-acylation byproducts. How do I stop this? A: This is a kinetic vs. thermodynamic control issue.

  • Solution: Keep the temperature below 0°C . The amine is a better nucleophile and will react first.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the acylating agent. Excess reagent drives the reaction to the alcohol (O-acylation).

  • Solvent: Use non-polar solvents (DCM) rather than polar aprotic solvents (DMF), which can enhance the nucleophilicity of the oxygen.

Q: I used CDI (Carbonyldiimidazole) or Phosgene, and I got a cyclic product instead of the urea/carbamate. Why? A: This is the "Oxazolidinone Trap."[1]

  • Mechanism: The amine attacks the carbonyl first, forming an intermediate isocyanate or carbamoyl chloride. If the alcohol is nearby (cis-isomer), it snaps shut to form the cyclic carbamate (oxazolidinone).

  • Fix: If you don't want the cycle, you must protect the alcohol (e.g., TBDMS-Cl) before reacting the amine.

Visualization: The Reactivity Decision Tree

ReactivityFlow Start Start: (2-Aminocyclohexyl)methanol HCl Neutralize Step 1: Neutralization (Free Base) Start->Neutralize IsomerCheck Check Stereochemistry Neutralize->IsomerCheck Cis Cis-Isomer IsomerCheck->Cis Groups Proximal Trans Trans-Isomer IsomerCheck->Trans Groups Distant Reagent Add Electrophile (R-CO-X) Cis->Reagent Trans->Reagent Result1 High Risk: Cyclic Oxazolidinone Reagent->Result1 If CDI/Phosgene used Result2 Product: N-Acyl Amide (Kinetic) Reagent->Result2 Low Temp (<0°C) Result3 Side Product: O-Acyl Ester Reagent->Result3 Excess Reagent / High Temp

Figure 1: Decision tree illustrating how stereochemistry and reaction conditions dictate product outcome.

Module 3: Workup & Purification

The Issue: Amino alcohols are notorious for "streaking" on silica gel columns, leading to poor separation and yield loss. They adhere to the acidic silanol groups on the silica.[2]

Troubleshooting Guide
ObservationTechnical ExplanationSolution
TLC spots streak/tail Amine interacts with acidic silica.[1]Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent system.[1]
Product stuck on column Compound is too polar or salt formed on column.[1]Flush column with 10% Methanol in DCM (with 1% NH₄OH).
Low recovery after extraction Compound is water-soluble (amphiphilic).[1]Saturate the aqueous layer with NaCl (Salting out) and use CHCl₃/Isopropanol (3:1) for extraction.[1]
Advanced Protocol: The "Amine-Modified" Silica Technique

Use this when standard chromatography fails.

  • Pre-treat the Silica: Slurry your silica gel in Hexane/TEA (95:5) before packing the column. This neutralizes the acidic sites.[1]

  • Eluent System: Run the column using a gradient of DCM -> DCM:MeOH (95:5).[1]

    • Note: Do not use Acetone, as it can react with primary amines to form imines (Schiff bases) inside the column.

Summary of Yield Optimization Factors

ParameterStandard Condition (Low Yield Risk)Optimized Condition (High Yield)
Base Solid K₂CO₃ or NaHCO₃DIPEA or TEA (Homogeneous)
Temperature Room Temperature (25°C)-10°C to 0°C (Kinetic Control)
Solvent THF (Standard)DCM (Selectivity) or MeTHF (Green/Solubility)
Purification Standard Silica GelBase-Deactivated Silica (1% TEA)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 544863, (2-Aminocyclohexyl)methanol.[1] Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for nucleophilic substitution and conformational analysis of cyclohexane derivatives).

  • Sorbent Technologies. Amino Silica Gel Applications and Purification Strategies.[1] Retrieved from [Link][1]

  • Brainly (Expert Verified). Mechanism of Amine Streaking on Silica and Correction with Triethylamine. Retrieved from [Link]

  • Matrix Fine Chemicals. (2-Aminocyclohexyl)methanol hydrochloride Product Specifications. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Handling (2-Aminocyclohexyl)methanol Salts

Executive Summary: The Moisture Challenge (2-Aminocyclohexyl)methanol salts (e.g., Hydrochloride, Tartrate) are critical chiral auxiliaries and resolving agents. However, their dual functionality—a primary amine and a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Moisture Challenge

(2-Aminocyclohexyl)methanol salts (e.g., Hydrochloride, Tartrate) are critical chiral auxiliaries and resolving agents. However, their dual functionality—a primary amine and a primary alcohol—creates a high-density hydrogen bonding network. In their salt form, the lattice energy is often disrupted by atmospheric moisture, leading to rapid deliquescence .

The Impact:

  • Stoichiometric Errors: 1% water content by weight introduces a ~1.5% error in molar equivalence, potentially ruining enantiomeric resolution or catalytic cycles.

  • Physical degradation: Formation of "goo" or sticky gums makes transfer impossible.

  • Hydrolysis Risks: While the cyclohexane ring is stable, moisture can facilitate racemization under specific acidic/thermal conditions.

Troubleshooting Guide (FAQ Format)

Issue 1: "My solid has turned into a sticky gum/paste."

Diagnosis: The salt has exceeded its critical relative humidity (CRH) point and is undergoing deliquescence. This lowers the glass transition temperature (


), causing the crystal lattice to collapse into an amorphous state.

Immediate Fix (Recovery Protocol):

  • Do not heat immediately. Heating a wet gum often traps moisture inside a "skin" or causes decomposition.[1]

  • Solvent Trituration: Add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) to the gum. Sonicate to induce reprecipitation.

  • Filtration: Filter under an inert atmosphere (Nitrogen blanket).

  • Vacuum Dry: Transfer to a vacuum oven at 40°C with a P

    
    O
    
    
    
    trap.
Issue 2: "My reaction yield is consistently 5-10% lower than expected."

Diagnosis: You are likely weighing "water weight." If your salt is 5% water by mass (common for older batches), you are under-loading the reagent by 5%.

Solution:

  • Mandatory QC: Run a Karl Fischer (KF) titration before every critical reaction.

  • Correction Factor: Use the Effective Molecular Weight (

    
    ) for calculations.
    
    
    
    
Issue 3: "Karl Fischer titration is giving unstable/drifting results."

Diagnosis: The primary amine in (2-Aminocyclohexyl)methanol interferes with standard KF reagents by shifting the pH, altering the reaction kinetics of the iodine/sulfur dioxide redox.

Solution:

  • Use Buffered Reagents: Switch to a "One-Component Reagent for Amines" (typically buffered with salicylic acid or benzoic acid) to maintain the pH between 5–7.

  • Side Reaction: In unbuffered methanol, primary amines can cause a continuous consumption of iodine, appearing as a "never-ending" titration.

Experimental Protocols

Protocol A: Azeotropic Drying (The "Gold Standard")

Use this when vacuum drying is insufficient or when preparing the salt for a moisture-sensitive reaction (e.g., Grignard, Lithium-halogen exchange).

Reagents: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene. (Avoid Benzene due to toxicity; avoid DCM as it is a poor water carrier).

  • Dissolution/Suspension: Place the wet salt in a round-bottom flask. Add 2-MeTHF (10 mL per gram of salt).

  • Dean-Stark Trap: Attach a Dean-Stark apparatus filled with the same solvent.

  • Reflux: Heat to reflux. Water will azeotrope out and collect in the trap.

    • Note: 2-MeTHF forms an azeotrope with water (boiling point ~71°C, ~10% water composition).

  • Monitoring: Continue until the distillate is clear and no water droplets separate in the trap.

  • Isolation: Cool to room temperature. If the salt precipitates, filter under Argon.[2] If soluble, concentrate via rotary evaporation and dry on a Schlenk line.

Protocol B: Inert Weighing Technique

For handling dry salts without a glovebox.

  • Preparation: Dry the salt (Protocol A) and store in a Schlenk tube under Argon.

  • Taring: Place a septum-capped vial with a stir bar on the balance. Tare it.

  • Transfer: Use a wide-bore needle or a glove bag . If using a spatula, ensure the Schlenk tube is under positive Nitrogen flow while open.

  • Measurement: Weigh by difference. (Weight of Full Schlenk – Weight of Schlenk after transfer = Mass delivered). Never weigh an open boat on a benchtop balance.

Data & Visualization

Table 1: Drying Agent Compatibility
Drying MethodSuitabilityNotes
Vacuum Oven (40°C) High Best for bulk drying. Use P

O

as desiccant trap.
Desiccator (Silica) MediumGood for storage, too slow for recovering wet gums.
Azeotrope (Toluene) High Best for reaction prep. High boiling point requires care.
Azeotrope (DCM) LowPoor azeotrope efficiency. Not recommended.
Lyophilization MediumEffective but risks subliming the free base if not fully protonated.
Figure 1: Handling Workflow (The "Moisture Loop")

MoistureLoop Storage Storage (Schlenk/Desiccator) Weighing Weighing (Inert Atmosphere) Storage->Weighing Argon Flow QC QC Check (Buffered Karl Fischer) Weighing->QC Sample Aliquot Reaction Reaction Setup QC->Reaction < 0.5% H2O Correction Calculate MW_eff (Correction Factor) QC->Correction 0.5% - 2% H2O Drying Drying Protocol (Azeotrope/Vac Oven) QC->Drying > 2% H2O Correction->Reaction Adjusted Stoichiometry Drying->Storage Recovered Salt

Caption: Decision logic for handling hygroscopic salts. Green path represents ideal workflow; Red path requires intervention.

Figure 2: Analytical Interference Mechanism

KF_Interference Substrate (2-Aminocyclohexyl)methanol StandardKF Standard KF Reagent (Methanol + I2 + SO2) Substrate->StandardKF Mixed BufferedKF Buffered KF Reagent (Salicylic Acid added) Substrate->BufferedKF Mixed Interaction Primary Amine increases pH > 8 StandardKF->Interaction SideReaction Bunsen Reaction Equilibrium Shift (False High Water Count) Interaction->SideReaction CorrectResult Stable Endpoint Accurate Water Determination BufferedKF->CorrectResult pH maintained 5-7

Caption: Mechanism of amine interference in Karl Fischer titration and the necessity of buffering.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic salts and solvents).

  • Scholz, E. (1984). Karl Fischer Titration: Determination of Water. Springer-Verlag. (Detailed mechanism on amine interference in KF titration).

  • Sigma-Aldrich Technical Bulletin. Karl Fischer Titration Basics - Interference by Amines. (Specific guidance on buffering KF reagents for basic nitrogen compounds).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Best practices for scale-up handling of hygroscopic solids).

Sources

Troubleshooting

Technical Support Center: Stereocontrol with (2-Aminocyclohexyl)methanol HCl

This technical guide is structured as a specialized support center response. It prioritizes the critical "hidden" variables—specifically the salt-to-free-base transition and the conformational rigidity of the cyclohexane...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center response. It prioritizes the critical "hidden" variables—specifically the salt-to-free-base transition and the conformational rigidity of the cyclohexane backbone—that often determine the success of stereoselective reactions.

Ticket ID: ACHM-STEREO-001 Status: Resolved Department: Asymmetric Synthesis & Catalysis Support

Executive Summary

You are likely using (2-Aminocyclohexyl)methanol HCl (ACHM-HCl) as a chiral scaffold to synthesize Jacobsen-type thiourea organocatalysts , oxazaborolidines , or P,N-ligands (e.g., for Trost-type allylic alkylations).

The hydrochloride salt form is supplied for stability, but it is catalytically inactive . The most common cause of "zero stereoselectivity" (0% ee) or "no reaction" is an improper or incomplete free-basing protocol. Furthermore, the rigid cyclohexane backbone creates a "matched/mismatched" scenario with solvents that is far more sensitive than in flexible amino alcohols like valinol or phenylalaninol.

Part 1: The Foundation – Salt Neutralization Protocol

Critical Failure Point: In situ neutralization (adding base directly to the reaction pot) often fails because the resulting chloride salts (NaCl/Et₃NHCl) can coordinate to your metal center or disrupt the hydrogen-bonding network of an organocatalyst. You must isolate the free base prior to the asymmetric step.

Validated Free-Basing Workflow

Perform this sequence to convert the stable HCl salt into the reactive amino-alcohol nucleophile.

Reagents:

  • (2-Aminocyclohexyl)methanol HCl (1.0 equiv)

  • NaOH (4M aqueous solution)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous Na₂SO₄

Protocol:

  • Dissolution: Suspend the ACHM-HCl salt in a minimal amount of water. It will fully dissolve upon slight warming.

  • Basification: Slowly add 4M NaOH at 0°C until the pH reaches >12. The solution will become cloudy as the organic free base separates.

  • Extraction: Extract immediately with DCM (3x). Note: Avoid Diethyl Ether as the amino alcohol is moderately water-soluble; DCM recovers ~95%.

  • Drying: Dry the combined organic layers over Na₂SO₄ for 20 minutes.

  • Concentration: Evaporate solvent under reduced pressure.

  • Validation: The resulting oil should solidify/crystallize upon standing. Check Optical Rotation immediately. If the rotation deviates >5% from the literature value of the free base, you may have partial racemization or wet material.

Visualization: The Activation Workflow

FreeBasing Start ACHM-HCl Salt (Inactive Storage Form) Step1 Dissolve in H2O Add 4M NaOH (pH >12) Start->Step1 Deprotonation Step2 Extract w/ DCM (3x Volume) Step1->Step2 Phase Sep. Step3 Dry (Na2SO4) & Evaporate Step2->Step3 Purification End ACHM Free Base (Active Chiral Scaffold) Step3->End Activation

Figure 1: Critical activation pathway. Attempting to use the HCl salt directly in anhydrous catalytic cycles is a primary cause of failure.

Part 2: Troubleshooting Stereoselectivity (The "Low ee" Issue)

If you are observing low enantiomeric excess (ee), the issue is likely the conformational lock of the cyclohexane ring. Unlike flexible ligands, ACHM cannot "adjust" to accommodate a transition state; the substrate must fit the ligand's rigid pocket.

Diagnostic Matrix: Why is my ee low?
SymptomProbable CauseMechanism of FailureCorrective Action
ee < 10% Wrong Diastereomer You may have the cis-isomer instead of the trans-isomer (or vice versa). The trans-isomer (1R,2R or 1S,2S) typically provides the C2-symmetry or open geometry required for chelation.Verify coupling constants via ¹H NMR. Trans protons at C1/C2 typically show

(axial-axial). Cis is smaller (

).
ee 20-50% Solvent Mismatch The solvent is competing with the substrate for the chiral pocket. In H-bonding catalysis (Thioureas), polar solvents (DMSO, MeOH) kill selectivity.Switch to non-polar, non-coordinating solvents: Toluene , DCM , or TBME . Lower dielectric constants tighten the ion-pair transition state.
ee Variable Moisture Contamination Water competes for H-bonding sites on the amino/hydroxyl groups, creating a "leak" in the chiral environment.Flame-dry glassware. Use molecular sieves (3Å or 4Å) in the reaction pot. Ensure the free base was dried thoroughly.
Non-Linear ee Catalyst Aggregation At high concentrations, amino alcohols or their metal complexes can form dimers that are either more or less selective than the monomer.Perform a concentration study . Try diluting the reaction 10-fold. If ee rises, aggregation was the culprit.

Part 3: Application Protocols

Workflow A: Synthesis of Jacobsen-Type Thiourea Catalysts

For use in asymmetric Mannich or Strecker reactions.

  • Coupling: Dissolve ACHM Free Base (1.0 equiv) in dry THF.

  • Addition: Add the isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) (1.0 equiv) dropwise at 0°C.

  • Reaction: Stir at Room Temp for 4-12 hours.

  • Purification: Flash chromatography.

  • Stereo-Logic: The thiourea protons bind the electrophile (e.g., imine), while the hydroxyl group of ACHM directs the nucleophile via H-bonding or weak coordination.

Workflow B: Oxazaborolidine Precursor (Borane Reduction)

For enantioselective reduction of ketones.[1]

  • Complexation: Mix ACHM Free Base with Borane-DMS or Borane-THF (2.0 equiv).

  • Heating: Reflux in THF for 1 hour to form the active oxazaborolidine hydride species.

  • Usage: Use in situ for ketone reduction.

  • Critical Note: The trans-geometry is essential here to form the strained 5-membered ring fused to the 6-membered cyclohexane, creating a highly rigid "wall" that blocks one face of the ketone.

Part 4: Stereocontrol Decision Pathway

Use this logic flow to optimize reaction conditions when results are suboptimal.

Optimization Start Result: Low ee (<80%) Check1 Check Reagent Purity (Is it Free Base?) Start->Check1 Check2 Check Solvent Class Check1->Check2 Pure Action1 Re-extract Free Base Verify J-coupling (NMR) Check1->Action1 Impure/Salt Check3 Check Temperature Check2->Check3 Non-Polar Used Action2 Switch to Toluene or TBME (Low Dielectric) Check2->Action2 Polar Solvent Used Check4 Check Additives Check3->Check4 Already Cold Action3 Lower Temp to -40°C or -78°C (Entropic Control) Check3->Action3 Room Temp Action4 Add 3Å/4Å MS (Remove Water) Check4->Action4

Figure 2: Troubleshooting logic for optimizing enantiomeric excess.

References & Authority[2][3][4][5][6][7]

  • Jacobsen, E. N., et al. "Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones."[2] Journal of the American Chemical Society, 2005.[2] Link

    • Relevance: Establishes the protocol for using amino-cyclohexyl scaffolds in thiourea catalysis and the importance of the trans-diamine/amino-alcohol backbone.

  • PubChem Compound Summary. "trans-(2-Aminocyclohexyl)methanol."[3] National Library of Medicine. Link

    • Relevance: Verification of physical properties, CAS numbers (5691-21-4 for trans), and safety data.[3]

  • Takemoto, Y. "Development of Chiral Thiourea Catalyst and Its Application to Asymmetric Catalytic Reactions."[4] Chemical and Pharmaceutical Bulletin, 2008.[4] Link

    • Relevance: Details the bifunctional mechanism where the amino-alcohol moiety activates the nucleophile while the thiourea activates the electrophile.

  • Matrix Fine Chemicals. "(2-Aminocyclohexyl)methanol Hydrochloride Technical Data." Link

    • Relevance: Source for salt-form handling and industrial specifications.

Disclaimer: This guide assumes standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for (2-Aminocyclohexyl)methanol HCl before handling, as it is a skin and eye irritant.

Sources

Optimization

Preventing racemization of (2-Aminocyclohexyl)methanol hydrochloride

Technical Support Center: Chiral Integrity of (2-Aminocyclohexyl)methanol Executive Summary: The Stereochemical Challenge (2-Aminocyclohexyl)methanol hydrochloride is a scaffold defined by two contiguous chiral centers o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Integrity of (2-Aminocyclohexyl)methanol

Executive Summary: The Stereochemical Challenge

(2-Aminocyclohexyl)methanol hydrochloride is a scaffold defined by two contiguous chiral centers on a cyclohexane ring. Its utility in drug development (e.g., as a ligand for asymmetric catalysis or a pharmacophore) relies entirely on the rigid stereochemical relationship between the amine and the hydroxymethyl group.

The Core Problem: While the hydrochloride salt is kinetically stable, the free base is prone to epimerization (interconversion between cis and trans diastereomers) and racemization (loss of optical activity) under specific stressors.[1]

The "Salt Shield" Principle: The protonated amine in the HCl salt prevents the lone pair from participating in nucleophilic attacks (like oxazoline formation) or imine-enamine tautomerization. Your primary goal is to maintain the "Salt Shield" until the exact moment of reaction.

Critical Control Points (CCP) Matrix

Before troubleshooting, audit your current workflow against these stability parameters.

ParameterCritical LimitMechanism of FailurePrevention Strategy
pH (Aqueous) < 8.5 (for storage)High pH deprotonates the amine, enabling intramolecular attack on activated alcohols or retro-aldol type pathways.Store as HCl salt.[1] Buffer free-basing steps to pH 9-10 only immediately before extraction.
Temperature < 40°C (Free Base)Thermal energy overcomes the activation barrier for ring inversion (chair-chair) or oxazoline cyclization.Perform free-basing at 0–5°C. Never distill the free base at atmospheric pressure.
Activation Avoid SOCl₂/Ac₂O Activating the alcohol (-OH) while the amine is unprotected leads to Oxazoline formation , causing inversion of configuration.Protect amine (e.g., Boc, Cbz) before activating the alcohol group.
Solvent No Ketones/Aldehydes Formation of Schiff bases (imines) increases the acidity of the

-proton, promoting racemization.
Avoid Acetone, MEK, or unpurified solvents containing aldehyde stabilizers.

Deep Dive: The Mechanisms of Failure

Understanding how you lose chirality is the only way to prevent it.

Pathway A: The Oxazoline Trap (Derivatization Risk)

This is the most common cause of "mysterious" inversion. If you attempt to convert the alcohol to a leaving group (mesylate, tosylate, chloride) while the amine is free or an amide, the nitrogen oxygen attacks the activated carbon backside.

  • Result: Formation of a bicyclic oxazoline.

  • Consequence: Hydrolysis of the oxazoline opens the ring, often inverting the stereocenter or yielding a racemic mixture.

Pathway B: Thermodynamic Epimerization (Free-Basing Risk)

The trans-isomer (diequatorial) is generally more thermodynamically stable than the cis-isomer.

  • Scenario: If you heat the cis-free base, it may epimerize to the trans-form to relieve 1,3-diaxial strain, especially if reversible deprotonation occurs adjacent to the amine.

Visualizing the Threat: The Oxazoline Inversion Loop

The following diagram illustrates how attempting to activate the alcohol group without protecting the amine leads to stereochemical scrambling.

Oxazoline_Mechanism Start Starting Material (1R, 2R)-Amino Alcohol Activation Activation of Alcohol (e.g., SOCl2, MsCl) Start->Activation Reagent Addition Intermediate Activated Intermediate (-OMs / -Cl) Activation->Intermediate Fast Oxazoline Bicyclic Oxazoline (Inversion at C-O) Intermediate->Oxazoline Intramolecular Nucleophilic Attack Product_Inv Hydrolyzed Product (Inverted/Racemized) Oxazoline->Product_Inv Hydrolysis/Opening

Figure 1: The "Oxazoline Trap." Activating the alcohol group in the presence of a nucleophilic nitrogen leads to cyclization and subsequent loss of stereochemical integrity.

Troubleshooting Guide (Q&A)

Q1: I performed a standard free-basing using NaOH and heat, but my specific rotation


 dropped significantly. Why? 
A:  You likely triggered Thermodynamic Epimerization .
  • Diagnosis: The combination of strong base (NaOH, pH > 12) and heat facilitates the abstraction of the proton alpha to the amine or alcohol. In cyclohexane systems, this allows the molecule to relax into its most thermodynamically stable conformation (usually trans-diequatorial).

  • Fix: Switch to the "Cold-Mild" Protocol (see Section 6). Use saturated Na₂CO₃ or NaHCO₃ instead of NaOH, and keep the temperature below 5°C.

Q2: I see a new, unknown peak in my HPLC after attempting to acylate the amine. Is it an impurity? A: It is likely an O-acyl isomer or an Oxazoline .

  • Diagnosis: In 1,2-amino alcohols, "N-to-O acyl migration" is common under acidic conditions. Conversely, if you tried to acylate the oxygen, the nitrogen might have intercepted it.

  • Fix: Ensure the reaction is kept slightly basic (pH 8-9) to favor N-acylation. If the peak persists, check for oxazoline formation (characteristic IR band around 1660 cm⁻¹).

Q3: My HCl salt is clumping and smells "fishy." A: The salt is Hygroscopic and undergoing Hydrolysis .

  • Diagnosis: HCl salts of amino alcohols absorb atmospheric water. Water facilitates proton exchange, and the "fishy" smell indicates free amine release.

  • Fix: Store in a desiccator under Argon. If the material is wet, recrystallize immediately from Ethanol/Ether to reset the "Salt Shield."

Validated Protocols

Protocol A: Safe Free-Basing (Preserving Chirality)

Use this method when you must convert the HCl salt to the free base for a reaction.

  • Preparation: Suspend 10 mmol of (2-Aminocyclohexyl)methanol HCl in 20 mL of DCM (Dichloromethane).

  • Cooling: Place the flask in an ice/salt bath (-5°C).

  • Neutralization: Slowly add saturated aqueous NaHCO₃ (not NaOH) with vigorous stirring. Monitor pH until it reaches 8.5–9.0.

    • Why? Mild base prevents "overshoot" and reduces the risk of alpha-proton abstraction.

  • Extraction: Separate layers immediately. Wash the organic layer once with cold brine.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for only 10 minutes.

    • Why? Prolonged exposure to drying agents like MgSO₄ (which are slightly acidic/Lewis acidic) can catalyze rearrangement.

  • Usage: Use the solution immediately in the next step. Do not concentrate to dryness unless absolutely necessary (and never heat above 30°C).

Protocol B: Analytical Verification (Chiral HPLC)

Verify your ee% before and after critical steps.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA) is crucial to sharpen the peak of the amino alcohol.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

References

  • Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576.

    • Establishes the fundamental reactivity and oxazoline risks of 1,2-amino alcohols.
  • Gauvreau, P., et al. (2020). "Resolution of trans-2-aminocyclohexanol and related amino alcohols." Organic Process Research & Development.

    • Provides context on the resolution and stability of cyclohexane-based amino alcohols.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Authoritative source on N-protection strategies to prevent cycliz
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

    • Reference for thermodynamic stability of cyclohexane conformers (cis vs trans).

Sources

Troubleshooting

Technical Guide: Storage and Shelf-Life Extension of (2-Aminocyclohexyl)methanol HCl

Executive Technical Summary (2-Aminocyclohexyl)methanol hydrochloride (HCl) is a bifunctional building block containing both a primary amine and a primary alcohol on a cyclohexane ring. While the hydrochloride salt form...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

(2-Aminocyclohexyl)methanol hydrochloride (HCl) is a bifunctional building block containing both a primary amine and a primary alcohol on a cyclohexane ring. While the hydrochloride salt form significantly reduces the oxidative volatility compared to its free base, it introduces a critical vulnerability: hygroscopicity .

The shelf-life of this compound is not a fixed date but a variable dependent on the "Stability Triad": Moisture Exclusion , Oxidative Shielding , and Thermal suppression . This guide moves beyond standard SDS recommendations to provide a field-proven protocol for maximizing experimental reproducibility.

Core Storage Directive (The "Gold Standard")

Q: What is the absolute optimal storage condition for long-term banking (>1 year)?

A: Do not rely on the vendor’s shipping conditions for long-term storage. Upon receipt, transfer the material to a -20°C environment under an inert atmosphere .

The Protocol:

  • Desiccation: Store the primary vial inside a secondary container (e.g., a screw-top jar) containing active desiccant (silica gel or molecular sieves).

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a more effective "blanket" over the solid.

  • Temperature: Maintain at -20°C. While 4°C is acceptable for active use (weeks), -20°C virtually arrests the kinetic degradation pathways (oxidation and hydrolysis).

Q: The material arrived at room temperature. Is it compromised?

A: Unlikely. The HCl salt is thermally stable for short durations (weeks) at ambient temperatures, provided it is kept dry. The primary risk during transit is not heat, but humidity .

  • Action: Inspect the physical state immediately. It should be a white to off-white free-flowing powder. If it appears "sticky" or has formed a hard cake, moisture ingress has occurred.

Troubleshooting & FAQs: Physical & Chemical Integrity

Scenario 1: Physical Aggregation (Clumping)

Q: My powder has turned into a solid chunk. Can I still use it? A: Proceed with caution. Clumping is the first sign of hygroscopic uptake. Water molecules disrupt the crystal lattice, causing partial deliquescence.

  • The Risk: The absorbed water alters the molecular weight basis. Weighing 100 mg of "wet" solid will result in less than 100 mg of active compound, skewing stoichiometry.

  • The Fix:

    • Quantify: Run a proton NMR (

      
      H-NMR) in DMSO-
      
      
      
      . Look for a water peak at ~3.33 ppm.
    • Correction: If the compound is chemically pure (no new impurity peaks), calculate the water content and adjust your weighing mass accordingly.

    • Drying: You can attempt to dry the material in a vacuum oven at 40°C over

      
       for 24 hours, but physical form recovery is rare.
      
Scenario 2: Discoloration

Q: The compound has turned faint yellow/beige. Is it degraded? A: Yes, trace oxidation has occurred.

  • Mechanism: Even as a salt, trace amounts of free amine (in equilibrium) can undergo N-oxidation or oxidative deamination over time, especially if exposed to light and air. The primary alcohol group can also slowly oxidize to the corresponding aldehyde.

  • Decision:

    • For sensitive catalysis/synthesis: DISCARD . Trace oxidation products can act as catalyst poisons or radical scavengers.

    • For crude reactions: Purify via recrystallization (typically Ethanol/Ether) before use.

Scenario 3: Solubility Issues

Q: The compound is not dissolving fully in my standard solvent. A: This suggests the formation of polymeric aggregates or carbamate species (if exposed to CO2).

  • Test: (2-Aminocyclohexyl)methanol HCl should be freely soluble in water and DMSO.

  • Diagnostic: If you see turbidity in water, the material is irreversibly compromised.

Advanced Handling & Logistics

Q: How do I handle the material to prevent degradation during daily use?

A: The "Freeze-Thaw" cycle is the enemy. Opening a cold vial in a warm, humid lab causes immediate condensation inside the vial.

  • Rule of Thumb: Allow the vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator before opening.

  • Aliquot Strategy: If you plan to use the compound frequently, divide the bulk material into single-use aliquots (e.g., 50 mg vials) immediately after the first opening. This limits the bulk material's exposure to exactly one atmosphere exchange.

Q: Can I store it as a stock solution?

A: Not recommended for long periods.

  • In Water: Prone to hydrolysis and bacterial growth over time.

  • In DMSO: Stable at -20°C for ~1-3 months. However, DMSO is hygroscopic; wet DMSO will accelerate hydrolysis.

  • Recommendation: Store as a solid. Prepare solutions ex tempore.

Visualizations & Workflows

Figure 1: Quality Control Decision Matrix

A logical workflow to determine if stored material is fit for experimental use.

QC_Matrix Start Inspect Material ColorCheck Color Check: White/Off-White? Start->ColorCheck FormCheck Physical Form: Free-flowing Powder? ColorCheck->FormCheck Yes Recrystallize Recrystallize (EtOH/Ether) ColorCheck->Recrystallize No (Yellow/Beige) NMR Run 1H-NMR (DMSO-d6) FormCheck->NMR No (Clumped/Sticky) Use Proceed to Experiment FormCheck->Use Yes CalcWater Calculate Water % Adjust Stoichiometry NMR->CalcWater Pure but Wet Discard DISCARD (Irreversible Degradation) NMR->Discard New Impurity Peaks CalcWater->Use Recrystallize->NMR Check Purity

Caption: Workflow for assessing material integrity based on physical and spectral properties.

Figure 2: The "Stability Triad" Storage Protocol

The causal relationship between storage variables and degradation pathways.

Stability_Triad Moisture Moisture Control (Desiccant) Hydrolysis Prevents Hydrolysis/Caking Moisture->Hydrolysis Temp Thermal Control (-20°C) Kinetics Slows Reaction Kinetics Temp->Kinetics Atmosphere Atmosphere (Argon Purge) Oxidation Prevents Oxidation/Carbonation Atmosphere->Oxidation Result Maximized Shelf Life (>2 Years) Hydrolysis->Result Kinetics->Result Oxidation->Result

Caption: The three pillars of stability required to extend shelf-life beyond standard expiry.

Analytical Validation Data (Reference)

ParameterSpecification (Acceptable)Warning SignCritical Failure
Appearance White crystalline powderOff-white / Pale YellowBrown / Sticky Gum
Solubility (H2O) Clear, colorless solutionSlight turbidityPrecipitate / Oily droplets
1H-NMR Sharp peaks, integrated correctlyBroadened peaks (exchange)Extra peaks (aldehydes/dimers)
Melting Point 155-160°C (Isomer dependent)Depression >5°CDepression >10°C or wide range

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 544863, (2-Aminocyclohexyl)methanol. Retrieved from [Link]

  • Eastern Kentucky University (2013). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (Mechanistic insight on amino alcohol degradation). Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: trans-2-Aminocyclohexanol hydrochloride. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of (2-Aminocyclohexyl)methanol Hydrochloride

For researchers and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for this purpose, offering deep insights into stereochemistry and conformational preferences. This guide provides an in-depth analysis of the 1H NMR spectrum of (2-Aminocyclohexyl)methanol hydrochloride, a molecule presenting challenges and subtleties in its spectral interpretation due to its stereoisomerism and the presence of a protonated amine. We will dissect the spectra of both cis and trans isomers, compare them with relevant analogues, and provide the foundational knowledge required to confidently assign these structures.

The Decisive Role of Stereochemistry in 1H NMR of Cyclohexanes

The 1,2-disubstituted cyclohexane core of (2-Aminocyclohexyl)methanol dictates that it can exist as two diastereomers: cis and trans. In the chair conformation of the cyclohexane ring, substituents can occupy either axial or equatorial positions. The relative orientation of these substituents profoundly impacts the chemical shifts and, more critically, the coupling constants (J-values) of the ring protons, providing a direct window into the molecule's three-dimensional structure.

The Karplus relationship is a guiding principle in this analysis, correlating the dihedral angle between two vicinal protons to the magnitude of their coupling constant. In essence:

  • Trans-diaxial protons (dihedral angle ≈ 180°) exhibit a large coupling constant, typically in the range of 8-13 Hz.

  • Axial-equatorial and equatorial-equatorial protons (dihedral angle ≈ 60°) show smaller coupling constants, usually between 2-5 Hz.

This difference in coupling constants is the key to differentiating between cis and trans isomers and determining the preferred conformation of the cyclohexane ring.

Experimental Protocol: Preparing Amine Hydrochlorides for NMR Analysis

The quality of the NMR spectrum is intrinsically linked to the quality of the sample preparation. For amine hydrochlorides like (2-Aminocyclohexyl)methanol hydrochloride, certain considerations are paramount.

Objective: To obtain a high-resolution 1H NMR spectrum by ensuring complete dissolution and minimizing peak broadening.

Materials:

  • (2-Aminocyclohexyl)methanol hydrochloride (cis or trans isomer)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and glass wool

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Solvent Selection: The choice of a deuterated solvent is the first critical step to avoid large interfering solvent peaks in the spectrum.[1] For hydrochloride salts, polar protic solvents like Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are generally suitable to ensure solubility. D₂O is an excellent choice as it will also exchange with the labile N-H and O-H protons, causing their signals to disappear, which can simplify the spectrum.

  • Sample Concentration: Aim for a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[2][3] While higher concentrations can improve the signal-to-noise ratio, they can also lead to increased viscosity and peak broadening.[4]

  • Dissolution: Weigh the sample accurately and transfer it to a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved. Complete dissolution is crucial as suspended particles can severely degrade the magnetic field homogeneity, resulting in poor spectral resolution.[2][5]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[2][6]

  • D₂O Exchange (Optional but Recommended): To identify the N-H and O-H protons, acquire a spectrum before and after adding a drop of D₂O to the NMR tube and gently shaking. The signals corresponding to these exchangeable protons will disappear or significantly diminish in the second spectrum.[7][8]

Interpreting the 1H NMR Spectrum: A Comparative Analysis

The Comparative Compound: trans-2-Aminocyclohexanol Hydrochloride

The 1H NMR spectrum of trans-2-aminocyclohexanol hydrochloride provides an excellent template for our analysis. In this molecule, the amino and hydroxyl groups are in a trans configuration. In the most stable chair conformation, both bulky substituents will preferentially occupy equatorial positions to minimize steric strain. This leads to the protons on the carbons bearing these substituents (H1 and H2) being in axial positions.

Predicted 1H NMR Data for (2-Aminocyclohexyl)methanol Hydrochloride

The following table outlines the predicted chemical shifts, multiplicities, and coupling constants for the key protons in both the cis and trans isomers of (2-Aminocyclohexyl)methanol hydrochloride.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
trans Isomer (di-equatorial substituents)
H on C-NH₃⁺ (axial)~3.0 - 3.4dddJ(ax,ax) ≈ 8-12 Hz, J(ax,eq) ≈ 3-5 HzDeshielded by the adjacent protonated amine. The large diaxial coupling is characteristic of the trans isomer in this conformation.
H on C-CH₂OH (axial)~1.6 - 2.0mOverlaps with other cyclohexane ring protons.
-CH₂OH~3.5 - 3.8m (AB system)Diastereotopic protons due to the adjacent chiral center, deshielded by the hydroxyl group.
Cyclohexane envelope~1.2 - 2.2mComplex overlapping signals from the remaining ring protons.
-NH₃⁺ and -OHBroad, variablesExchangeable protons, often broad. Will disappear upon D₂O exchange.
cis Isomer (axial/equatorial substituents)
H on C-NH₃⁺~3.2 - 3.6mJ(ax,eq) ≈ 3-5 Hz, J(eq,eq) ≈ 2-4 HzThe coupling pattern will be a complex multiplet with smaller coupling constants, reflecting the absence of a trans-diaxial relationship to a neighboring proton.
H on C-CH₂OH~1.8 - 2.2m
-CH₂OH~3.6 - 3.9m (AB system)Similar to the trans isomer, but the chemical shift may be slightly different due to the different steric environment.
Cyclohexane envelope~1.2 - 2.2m
-NH₃⁺ and -OHBroad, variables

Key Differentiating Features:

The most telling difference between the cis and trans isomers will be the signal for the proton on the carbon bearing the amino group (H on C-NH₃⁺).

  • For the trans isomer , in its preferred di-equatorial conformation, this proton will be axial and will have a large trans-diaxial coupling to an adjacent axial proton, resulting in a broad multiplet with a large coupling constant (8-12 Hz) being clearly visible.

  • For the cis isomer , one substituent will be axial and the other equatorial. The proton on the carbon with the equatorial amino group will be axial, but it will only have axial-equatorial and equatorial-equatorial couplings to its neighbors, resulting in a multiplet with smaller coupling constants (2-5 Hz). If the amino group is axial, the corresponding proton will be equatorial and will also exhibit only small coupling constants.

The protonation of the amine to form the hydrochloride salt has a significant deshielding effect on the adjacent protons. The α-proton (H on C-NH₃⁺) will be shifted downfield compared to the free amine. The exact position of the -NH₃⁺ protons themselves is highly variable and depends on the solvent, concentration, and temperature; they often appear as a broad singlet.[7]

Visualizing the Workflow and Logic

To further clarify the process of spectral interpretation, the following diagrams illustrate the key concepts and workflows.

G cluster_0 NMR Sample Preparation cluster_1 Spectral Analysis prep_start Start: (2-Aminocyclohexyl)methanol HCl Sample dissolve Dissolve in Deuterated Solvent (e.g., D₂O, CD₃OD, DMSO-d₆) prep_start->dissolve filter Filter to Remove Particulates dissolve->filter transfer Transfer to NMR Tube filter->transfer acquire Acquire 1H NMR Spectrum transfer->acquire analysis_start Analyze Spectrum acquire->analysis_start Spectrum Data identify_signals Identify Key Signals: - Methine protons (C-H) - Methylene protons (-CH₂OH) - Cyclohexane envelope analysis_start->identify_signals measure_J Measure Coupling Constants (J-values) identify_signals->measure_J compare_J Compare J-values to Karplus Relationship measure_J->compare_J assign_stereo Assign Stereochemistry (cis vs. trans) compare_J->assign_stereo

Caption: Experimental workflow from sample preparation to spectral analysis.

G cluster_trans Trans Isomer cluster_cis Cis Isomer trans_conformer Stable Conformation: Di-equatorial Substituents trans_protons H on C1 and C2 are Axial trans_conformer->trans_protons trans_coupling Large J(ax,ax) Coupling (8-13 Hz) trans_protons->trans_coupling cis_conformer Stable Conformation: Axial/Equatorial Substituents cis_protons One Axial, One Equatorial Proton on C1/C2 cis_conformer->cis_protons cis_coupling Small J(ax,eq) & J(eq,eq) Couplings (2-5 Hz) cis_protons->cis_coupling start 1H NMR Spectrum start->trans_coupling Observe Large J-value start->cis_coupling Observe Small J-values

Sources

Comparative

Technical Comparison Guide: FTIR Analysis of (2-Aminocyclohexyl)methanol HCl

The following guide is a comprehensive technical analysis of the FTIR spectrum of (2-Aminocyclohexyl)methanol hydrochloride , designed for researchers in pharmaceutical development and chemical synthesis. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis of the FTIR spectrum of (2-Aminocyclohexyl)methanol hydrochloride , designed for researchers in pharmaceutical development and chemical synthesis.

Executive Summary & Application Context

(2-Aminocyclohexyl)methanol hydrochloride (CAS: 22563-90-2) is a critical chiral building block used in the synthesis of resolvents, chiral auxiliaries, and bioactive pharmaceutical ingredients (APIs). Its performance in drug development relies heavily on its enantiomeric purity and solid-state form (Salt vs. Free Base).[1]

This guide compares the FTIR spectral "fingerprint" of the target HCl salt against its primary alternatives: the Free Base precursor and its Cis/Trans stereoisomers . By mastering these spectral distinctions, researchers can validate product identity, monitor salt formation, and detect isomeric impurities without resorting to expensive NMR time for routine checks.[1]

Key Differentiators at a Glance
FeatureHCl Salt (Target Product) Free Base (Alternative/Precursor)
Physical State Crystalline Solid (Stable)Viscous Oil or Low-Melting Solid (Hygroscopic)
Primary IR Marker Ammonium Band: Broad, complex absorption (2500–3200 cm⁻¹)Amine Doublet: Sharp peaks (~3300 & 3380 cm⁻¹)
Fingerprint Region Distinct NH₃⁺ deformation bands (~1600 cm⁻¹)Clean C-N / C-O stretches lacking ammonium deformation

Theoretical Grounding: Vibrational Modes

To interpret the spectrum accurately, one must understand the vibrational causality introduced by protonation and stereochemistry.

The Ammonium Effect (Salt Formation)

Upon conversion from free base to hydrochloride salt, the nitrogen lone pair is protonated (


).
  • Loss of N-H Stretching: The sharp, characteristic doublet of the primary amine (

    
     and 
    
    
    
    of NH₂) disappears.
  • Appearance of Ammonium Band: A broad, intense "continuum" appears between 2400–3200 cm⁻¹ .[1] This is due to the N-H stretching of the charged species (

    
    ) overlapping with C-H stretches and O-H stretches.
    
  • Combination Bands: A weak but diagnostic series of overtone/combination bands often appears in the 2000–2500 cm⁻¹ region, characteristic of amine salts.

Stereochemical H-Bonding (Cis vs. Trans)

The cis and trans isomers exhibit distinct H-bonding networks that alter the O-H and N-H frequencies.

  • Cis-Isomer: Favors Intramolecular Hydrogen Bonding (O-H[1]···N) due to the proximity of the hydroxyl and amino groups (syn-clinal arrangement). This results in a red shift (lower wavenumber) and broadening of the O-H peak, even in dilute conditions.

  • Trans-Isomer: Geometric constraints often prevent intramolecular bonding (anti-periplanar), favoring Intermolecular Hydrogen Bonding (lattice networks).[1]

Comparative Spectral Analysis

Comparison A: HCl Salt vs. Free Base

This is the most critical comparison for process chemists monitoring the acidification of the amino alcohol.

Table 1: Diagnostic Peak Assignments

Functional GroupVibration ModeFree Base (Precursor) HCl Salt (Target Product) Spectral Logic
Amine / Ammonium N-H Stretch3380, 3310 cm⁻¹ (Sharp Doublet)2800–3200 cm⁻¹ (Broad, Strong)Protonation converts discrete NH modes into a complex H-bonded ammonium network.[1]
Hydroxyl O-H Stretch3200–3400 cm⁻¹ (Broad)Overlaps with NH₃⁺ bandThe O-H stretch in the salt is often buried under the massive ammonium absorption.
Amine / Ammonium N-H Bend (Scissoring)1590–1610 cm⁻¹ (Medium)1600–1620 cm⁻¹ (Asymmetric) 1500–1550 cm⁻¹ (Symmetric)The salt shows two distinct deformation bands for the

group, absent in the free base.
C-N Bond C-N Stretch1050–1090 cm⁻¹ ~1150 cm⁻¹ (Shifted)The C-N bond strengthens slightly upon protonation, shifting to higher frequency.[1]
Alcohol C-O C-O Stretch1040–1060 cm⁻¹ 1030–1060 cm⁻¹ Remains relatively stable but intensity may vary due to lattice packing changes.[1]
Comparison B: Cis vs. Trans Isomers (Stereochemical Purity)

Distinguishing isomers requires high-resolution scans (2 cm⁻¹ resolution recommended).[1]

  • Trans-Isomer (Commercial Standard): Typically shows a cleaner separation between the high-frequency O-H stretch (free or weakly bonded) and the C-H region.

  • Cis-Isomer (Impurity): The formation of the intramolecular H-bond creates a stable 5- or 6-membered ring-like interaction.[1] Look for a distinct shoulder or separate peak shifted 20–50 cm⁻¹ lower than the main O-H band.[1]

Experimental Protocol: Validated Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Recommended over KBr pellets for hygroscopic salts to prevent water interference.[1]

  • System Prep: Clean the Diamond/ZnSe crystal with isopropanol.[1] Collect a background spectrum (air) to remove CO₂/H₂O lines.[1]

  • Sample Loading: Place ~5-10 mg of (2-Aminocyclohexyl)methanol HCl onto the crystal.

  • Compression: Apply high pressure using the anvil.[1] Critical: Ensure the "Ammonium Band" does not bottom out (saturate) the detector. If absorbance > 1.5, reduce pressure or sample quantity.

  • Acquisition:

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 32 (Routine) or 64 (High Precision)

    • Range: 4000–600 cm⁻¹[1]

  • Validation Check:

    • Pass: Broad peak 2600-3200 cm⁻¹ + Distinct peak ~1600 cm⁻¹.[1]

    • Fail (Free Base Contamination): Appearance of sharp "spikes" >3300 cm⁻¹.[1]

    • Fail (Wet Sample): Massive, rounded O-H blob >3400 cm⁻¹ masking C-H stretches.[1]

Visualizing the Analysis Logic

The following diagram illustrates the decision logic for identifying the product and its purity using FTIR.

FTIR_Analysis_Workflow Start Unknown Sample Spectrum Check_NH Check 3300-3500 cm⁻¹ Region Start->Check_NH Sharp_Doublet Sharp Doublet Observed? Check_NH->Sharp_Doublet Free_Base IDENTIFIED: Free Base (Process Incomplete) Sharp_Doublet->Free_Base Yes Broad_Band Broad 'Ammonium' Continuum? Sharp_Doublet->Broad_Band No Salt_Candidate Candidate: HCl Salt Broad_Band->Salt_Candidate Yes Check_Fingerprint Check 1500-1620 cm⁻¹ Salt_Candidate->Check_Fingerprint Def_Bands Distinct NH₃⁺ Deformation (~1600 & ~1520 cm⁻¹)? Check_Fingerprint->Def_Bands Confirmed_Salt CONFIRMED: (2-Aminocyclohexyl)methanol HCl Def_Bands->Confirmed_Salt Yes Impurity_Check Check Stereochemistry (OH Region) Confirmed_Salt->Impurity_Check

Figure 1: Logic flow for differentiating the HCl salt from the free base precursor using spectral markers.

Structural & Mechanism Diagram

Understanding the H-bonding difference is crucial for explaining the spectral shifts between isomers.

H_Bonding_Mechanism Cis_Isomer Cis-Isomer (Intramolecular H-Bond) Spectral_Result_Cis Red Shifted OH/NH (Lower Wavenumber) Cis_Isomer->Spectral_Result_Cis Stabilized Ring Structure Trans_Isomer Trans-Isomer (Intermolecular Network) Spectral_Result_Trans Standard OH/NH (Higher Wavenumber) Trans_Isomer->Spectral_Result_Trans Lattice Dependent

Figure 2: Impact of stereochemistry on Hydrogen Bonding and resulting spectral shifts.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Primary Amines and Alcohols.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for ammonium salt assignments).

  • PubChem Database. (2-Aminocyclohexyl)methanol Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach.[1] In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). (Source for amine salt deformation band frequencies).

Sources

Validation

Precision Analytics: A Comparative Guide to Enantiomeric Excess Determination of (2-Aminocyclohexyl)methanol Derivatives

Audience: Researchers, Process Chemists, and Analytical Scientists. Scope: Technical comparison of chromatographic and spectroscopic methods for ee determination, focusing on the specific challenges of the (2-aminocycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Analytical Scientists. Scope: Technical comparison of chromatographic and spectroscopic methods for ee determination, focusing on the specific challenges of the (2-aminocyclohexyl)methanol (ACHM) scaffold.

Executive Summary & Strategic Analysis

(2-Aminocyclohexyl)methanol is a privileged chiral scaffold, widely employed as a ligand in asymmetric catalysis (e.g., Trost ligands) and as a pharmacophore. However, its analysis presents a specific "blind spot" in standard analytics: it lacks a strong UV chromophore and possesses dual hydrogen-bonding donors (amine and alcohol), leading to poor detectability and peak tailing on silica-based stationary phases.

To determine enantiomeric excess (ee) with high precision, you cannot simply "inject and detect." You must modify the analyte or the detection method. This guide compares the three most robust workflows:

  • The Gold Standard: Derivatization with chromophores followed by Chiral HPLC.

  • The Structural Validator: NMR analysis using Mosher’s Acid (MTPA).[1][2]

  • The High-Throughput Alternative: Chiral Gas Chromatography (GC).

Decision Matrix: Selecting Your Method

DecisionMatrix Start Sample: (2-Aminocyclohexyl)methanol Chromophore Does it have a UV chromophore (e.g., Benzyl)? Start->Chromophore Throughput Sample Count? Chromophore->Throughput No HPLC_Direct Method A: Direct Chiral HPLC (Requires ELSD/CAD) Chromophore->HPLC_Direct Yes Config Is Absolute Config Unknown? Throughput->Config Low (<5 samples) GC Method D: Chiral GC (Acylation required) Throughput->GC High (>20 samples) HPLC_Deriv Method B: Benzoylation + HPLC (Recommended) Config->HPLC_Deriv No (Routine ee check) NMR Method C: Mosher's Analysis (NMR) Config->NMR Yes (Need R/S assignment)

Caption: Strategic decision tree for selecting the optimal analytical method based on sample properties and throughput requirements.

Comparative Analysis of Methods

The following table synthesizes performance metrics based on laboratory standards for amino-alcohol resolution.

FeatureMethod A: HPLC (Benzoylation) Method B: 19F/1H NMR (Mosher's) Method C: Chiral GC
Primary Utility Routine QC, High Precision (>99.5% ee)Absolute Configuration AssignmentHigh Throughput Screening
Detection Limit High (UV @ 254 nm)Moderate (requires ~5-10 mg)High (FID)
Derivatization Required (Benzoyl chloride/DNP)Required (MTPA-Cl)Required (Acylation/Silylation)
Resolution (

)
Excellent on Polysaccharide columnsGood (

ppm)
Moderate to Good
Cost per Run Low (Solvent only)High (Deuterated solvents + MTPA)Very Low (Gas only)
Throughput 15–30 min/run1–2 hours/sample (prep + scan)10–20 min/run

Deep Dive: The Protocols

Method A: The Gold Standard (Benzoylation + Chiral HPLC)

Expertise Insight: Direct injection of free amino alcohols onto chiral columns (like Chiralpak AD/OD) often fails because the free amine interacts strongly with the silica support, causing severe tailing. Furthermore, without a chromophore, you are forced to use low-wavelength UV (210 nm), which suffers from baseline noise. The Fix: Convert the amino alcohol to a bis-benzamide/ester. This introduces a strong UV chromophore (detectable at 254 nm) and removes the H-bond donor capability, drastically improving peak shape and resolution.

Workflow Diagram

HPLCWorkflow Step1 1. Crude Amino Alcohol Step2 2. Derivatization (BzCl, Et3N, DCM, 0°C) Step1->Step2 Step3 3. Workup (Wash with NaHCO3, dry) Step2->Step3 Step4 4. Dilution (Dissolve in IPA/Hexane) Step3->Step4 Step5 5. Injection (Chiralpak AD-H or OD-H) Step4->Step5

Caption: Step-by-step derivatization workflow for transforming "invisible" amino alcohols into UV-active analytes.

Experimental Protocol
  • Derivatization: To a vial containing (2-aminocyclohexyl)methanol (10 mg, 0.07 mmol) in CH₂Cl₂ (1 mL), add Et₃N (25 µL, 2.5 eq) followed by Benzoyl Chloride (20 µL, 2.2 eq). Stir at RT for 30 mins.

  • Quench: Add sat. NaHCO₃ (1 mL) and extract with CH₂Cl₂. Dry organics over Na₂SO₄.[3]

  • HPLC Conditions:

    • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm.

    • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5). Note: No diethylamine (DEA) is needed since the amine is protected.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Expected Result: The bis-benzoyl derivative typically shows baseline separation with resolution factors (

      
      ) > 2.0.
      
Method B: Structural Validation (Mosher's Analysis)

Expertise Insight: If you have synthesized a new derivative and do not have a racemic standard to establish HPLC retention times, Mosher's method is superior. It creates diastereomers with distinct NMR signals. By comparing the chemical shifts of the (R)-MTPA and (S)-MTPA derivatives, you can assign the absolute configuration (


 or 

) of the carbon center.[2]
Experimental Protocol
  • Reaction: In an NMR tube, dissolve the amino alcohol (5 mg) in pyridine-d5 (0.5 mL).

  • Addition: Add (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) (10 µL). Shake and let stand for 10 mins.
  • Analysis: Run 19F NMR (unlocked or locked).

    • Why 19F? The -CF3 group on the Mosher moiety is a singlet. Diastereomers will appear as two distinct singlets. Integration of these two peaks gives the ee directly without complex baseline overlapping often seen in 1H NMR.

  • Calculation:

    
    
    
Method C: Chiral Gas Chromatography (GC)

Expertise Insight: GC is ideal for process labs handling hundreds of samples. However, the hydroxyl and amine groups must be capped to prevent column degradation and peak tailing. Trifluoroacetic anhydride (TFAA) is the reagent of choice as it makes the molecule highly volatile.

Experimental Protocol
  • Derivatization: Dissolve sample (1 mg) in DCM (0.5 mL). Add TFAA (50 µL). Heat gently (40°C) for 10 mins in a sealed vial.

  • GC Conditions:

    • Column: Cyclodextrin-based capillary column (e.g., CP-Chirasil-Dex CB).

    • Carrier Gas: Helium or Hydrogen.

    • Temp Program: 100°C (hold 1 min)

      
       180°C at 5°C/min.
      
    • Detection: FID.

References

  • Daicel Corporation. Chiral Column Selection Guide for Amino Alcohols. Chiral Technologies.[4] [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2] Nature Protocols, 2, 2451–2458. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

Sources

Comparative

Comparative Guide: X-ray Crystallography of (2-Aminocyclohexyl)methanol HCl

Topic: Comparative Guide to X-ray Crystallography of (2-Aminocyclohexyl)methanol HCl Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Scientists[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to X-ray Crystallography of (2-Aminocyclohexyl)methanol HCl Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Scientists[1]

Executive Summary & Technical Context

(2-Aminocyclohexyl)methanol HCl (CAS: 28250-45-5 for trans, 5691-37-2 for cis) is a critical chiral amino alcohol scaffold used in asymmetric synthesis and organocatalysis.[1] In structural biology and medicinal chemistry, defining the absolute stereochemistry and conformational preference of this cyclohexane derivative is paramount.

This guide compares the crystallographic performance of the HCl salt form against its Free Base and Heavy-Atom Derivatives . While the free base often presents as a hygroscopic oil or low-melting solid unsuitable for diffraction, the HCl salt offers a robust crystalline lattice stabilized by ionic hydrogen bonding.[1] This guide details the experimental advantages, structural insights, and protocols for characterizing this compound.[1][2][3]

Comparative Performance Analysis

Crystallizability & Lattice Stability

The primary challenge in characterizing amino alcohols is obtaining diffraction-quality crystals. The HCl salt significantly outperforms the free base due to the "Ionic Lattice Effect."

Feature(2-Aminocyclohexyl)methanol HCl Free Base Form Sulfonamide Derivative (Alternative)
Physical State Crystalline Solid (High MP)Hygroscopic Oil / Waxy SolidCrystalline Solid
Lattice Energy High (Charge-assisted H-bonds)Low (Neutral H-bonds)Medium/High (Van der Waals/Stacking)
H-Bond Network Strong Cl⁻ bridging (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

... Cl⁻ ... HO)
Weak/Disordered (NH ...[1] O)Moderate (NH ...[1] O=S)
Hygroscopicity Low to ModerateHigh (Absorbs atmospheric

)
Low
Chiral Resolution Excellent (via diastereomeric salts if needed)PoorBest (Heavy atom anomalous scattering)
Structural Insights: The "Chair" Conformation

X-ray data of the HCl salt typically reveals the cyclohexane ring in a distinct chair conformation.

  • Trans-Isomer: The ammonium (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) and hydroxymethyl (
    
    
    
    ) groups preferentially adopt the diequatorial position to minimize 1,3-diaxial interactions, stabilized by an intramolecular H-bond network involving the chloride ion.
  • Cis-Isomer: Inevitably involves one axial and one equatorial substituent, often leading to a distorted chair or twist-boat conformation to relieve steric strain.[1]

ngcontent-ng-c4120160419="" class="ng-star-inserted">

Expert Insight: The chloride counterion is not merely a spectator; it acts as a multipoint hydrogen bond acceptor, bridging the ammonium protons and the hydroxyl group. This "locking" mechanism reduces conformational disorder, resulting in higher resolution datasets compared to the free base.[1]

Experimental Protocol: Crystallization & Data Collection

Workflow Visualization

The following diagram outlines the decision matrix for selecting the optimal crystal form and the subsequent characterization workflow.

CrystallographyWorkflow Start Starting Material: (2-Aminocyclohexyl)methanol CheckState Physical State Check Start->CheckState Decision Is it Solid/Crystalline? CheckState->Decision RouteA Route A: HCl Salt Formation (Preferred) Decision->RouteA No (Oil/Waxy) RouteB Route B: Derivatization (e.g., Sulfonamide) Decision->RouteB No (If HCl fails) Crystallization Slow Evaporation (EtOH/Et2O or iPrOH) Decision->Crystallization Yes RouteA->Crystallization RouteB->Crystallization XRD Single Crystal XRD (Mo or Cu Source) Crystallization->XRD Analysis Data Reduction & Refinement (Determine Abs. Config) XRD->Analysis

Caption: Decision matrix for crystallographic characterization. Route A (HCl Salt) is the standard for bulk characterization, while Route B is reserved for absolute configuration determination via heavy-atom methods.[1]

Step-by-Step Crystallization Protocol (HCl Salt)

This protocol is designed to grow diffraction-quality single crystals from the crude amine.[1]

  • Salt Formation:

    • Dissolve 1.0 eq of (2-aminocyclohexyl)methanol in minimal absolute ethanol.

    • Add 1.1 eq of HCl (1M in diethyl ether) dropwise at 0°C.

    • Observation: A white precipitate should form immediately.

    • Filter and wash with cold diethyl ether.

  • Crystal Growth (Vapor Diffusion Method):

    • Inner Vial: Dissolve 20 mg of the crude HCl salt in 0.5 mL of Methanol (good solubility).

    • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether (antisolvent).

    • Incubation: Seal the outer jar tightly and store at 4°C.

    • Mechanism:[1] Ether vapor slowly diffuses into the methanol, gently lowering solubility and promoting ordered lattice growth.[1]

  • Data Collection Strategy:

    • Mounting: Use Paratone-N oil and a cryoloop; flash cool to 100 K immediately to prevent solvent loss (if solvated) and reduce thermal motion.[1]

    • Source: Cu-Kngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       radiation is preferred for light-atom structures to maximize diffraction intensity, though Mo-K
      
      
      
      is acceptable if crystals are large (>0.3 mm).

Structural Signaling Pathway: H-Bond Topology

Understanding the stabilizing role of the Chloride ion is crucial for interpreting the stability of the HCl salt.[1]

HBondNetwork Cl Cl- Ion (Bridge) N1 NH3+ Group (Molecule A) N1->Cl Charge Assisted O1 OH Group (Molecule A) N1->O1 Gauche Stabilizing (Weak) O1->Cl Donor-Acceptor N2 NH3+ Group (Molecule B) N2->Cl Intermolecular

Caption: Schematic of the Hydrogen Bonding Network. The Chloride ion (green) acts as a central hub, bridging the ammonium and hydroxyl groups, stabilizing the crystal lattice.[1]

Data Interpretation & References

Key Crystallographic Parameters (Representative)

When analyzing the dataset, look for these typical features associated with chiral amino alcohol salts:

  • Space Group: Often orthorhombic (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) or monoclinic (
    
    
    
    ) for enantiopure samples.
  • Absolute Configuration: Can be determined using the anomalous signal of the Chlorine atom (Z=17) if data quality is high (Flack parameter near 0.0).[1] If the Flack parameter is inconclusive, derivatization with a heavier atom (e.g., sulfonamide, see Ref [3]) is required.[1]

  • Disorder: Check the hydroxymethyl tail; it may show rotational disorder if not firmly anchored by H-bonds.[1]

References[3][4][5][6][7]
  • PubChem. (2-Aminocyclohexyl)methanol HCl Compound Summary. National Library of Medicine.[1] [Link]

  • Matrix Fine Chemicals. (2-Aminocyclohexyl)methanol Hydrochloride Product Data. [Link][1]

  • Balsells, J. et al. Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide.[1] IUCrData, 2015.[1] (Demonstrates use of sulfonamide derivatives for structural resolution). [Link][1]

  • Creative Biostructure. X-ray Powder Diffraction in Drug Polymorph Analysis. (Methodological grounding for salt selection). [Link]

Sources

Validation

Comparative Guide: Validating Purity of (2-Aminocyclohexyl)methanol Hydrochloride

Executive Summary: The "Invisible" Challenge (2-Aminocyclohexyl)methanol hydrochloride (CAS: 28250-45-5 for trans, 5691-37-2 for cis) is a critical chiral building block in the synthesis of organocatalysts and bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Challenge

(2-Aminocyclohexyl)methanol hydrochloride (CAS: 28250-45-5 for trans, 5691-37-2 for cis) is a critical chiral building block in the synthesis of organocatalysts and bioactive ligands. However, its validation presents a specific analytical hurdle: chromophoric deficiency .

Lacking an aromatic system or conjugated


-bonds, this compound is virtually invisible to standard UV detection (254 nm). Many researchers rely on low-wavelength UV (205-210 nm) or simple titration, leading to "false purity" assessments where significant organic impurities or stereoisomers remain undetected.

This guide objectively compares three validation methodologies—Quantitative NMR (qNMR) , Derivatization HPLC , and Potentiometric Titration —to establish a self-validating system for drug development workflows.

Comparative Analysis of Analytical Methodologies

We evaluated three distinct protocols to determine which offers the highest fidelity for "True Purity" (Assay) and "Impurity Profiling" (Specific Impurities).

Table 1: Performance Matrix of Validation Methods
FeatureMethod A: qNMR (Internal Standard) Method B: Derivatization HPLC (UV) Method C: Potentiometric Titration
Primary Output Absolute Purity (Weight %)Optical/Isomeric Purity (Area %)Salt Stoichiometry (HCl Content)
Specificity High (Distinguishes structure)High (Separates isomers)Low (Detects any basic/acidic ion)
Detection Basis Molar response (Proton counting)UV Absorbance (post-reaction)Ionic equivalence point
Stereo-Selectivity Moderate (Requires shift reagent for enantiomers)Excellent (With chiral column)None
Blind Spots Trace inorganic salts (silent in

H)
Non-reactive impuritiesNeutral organic impurities
Recommendation Gold Standard for Assay Gold Standard for Impurity Profile Routine QC Only

Detailed Experimental Protocols

To ensure scientific integrity, we reject the "single-method" approach. The following protocols are designed to be orthogonal—using one to validate the other.

Protocol A: Absolute Purity via qNMR (The "Truth" Method)

Causality: qNMR is selected as the primary assay method because it does not rely on a reference standard of the analyte itself, eliminating uncertainty from potentially impure commercial standards.

Reagents:

  • Solvent:

    
     (Deuterium Oxide) or 
    
    
    
    .
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Selected for its distinct singlet at

    
     6.3 ppm, well-separated from the cyclohexane protons (
    
    
    
    1.0–2.0 ppm) and hydroxymethyl protons (
    
    
    3.3–3.6 ppm).

Workflow:

  • Preparation: Accurately weigh ~20 mg of the sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into a vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      to ensure full magnetization recovery for quantitative integration).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity of IS.[1][2][3][4]
Protocol B: Stereochemical Purity via Benzoyl Chloride Derivatization HPLC

Causality: Since the native molecule has no UV chromophore, we attach a benzoyl group. This imparts strong UV absorbance at 254 nm and increases hydrophobicity, allowing robust separation of cis and trans diastereomers on standard C18 columns.

Reagents:

  • Benzoyl Chloride (BzCl)

  • Sodium Hydroxide (2M NaOH)

  • Acetonitrile (ACN)

Step-by-Step Derivatization:

  • Reaction: Dissolve 50 mg sample in 1 mL 2M NaOH. Add 100 µL Benzoyl Chloride.

  • Vortex: Shake vigorously for 5 minutes (Schotten-Baumann conditions). The solution will become cloudy as the amide precipitates/oils out.

  • Quench: Add 1 mL concentrated Ammonia to consume excess BzCl (prevents artifact peaks).

  • Extraction: Extract with 2 mL Ethyl Acetate. Evaporate the organic layer to dryness.

  • Reconstitution: Dissolve residue in 50:50 ACN:Water for HPLC injection.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient ACN/Water (0.1% Formic Acid) from 20% to 80% ACN over 15 mins.

  • Detection: UV at 254 nm .

  • Target: The cis-N-benzoyl and trans-N-benzoyl derivatives will elute with distinct retention times (typically

    
     min), allowing precise area % integration.
    

Visualization of Validation Logic

The following diagrams illustrate the structural challenge and the validation workflow.

Diagram 1: The "Invisible" Molecule & Derivatization Strategy

Caption: Transformation of non-chromophoric amino alcohol into UV-active benzamide for detection.

Derivatization cluster_0 Native State (Invisible at 254nm) cluster_1 Derivatization Reagents cluster_2 Analytically Active State A (2-Aminocyclohexyl)methanol (No Chromophore) D N-Benzoyl Derivative (Strong UV @ 254nm) A->D + BzCl / NaOH B Benzoyl Chloride (BzCl) B->D C Base (NaOH) C->D E Separation of Cis/Trans Isomers D->E HPLC-UV

Diagram 2: Integrated Validation Workflow (The Decision Tree)

Caption: Recommended sequence for validating incoming raw material batches.

ValidationFlow Start Raw Sample Batch TGA 1. TGA / ROI (Check for Inorganic Salts) Start->TGA qNMR 2. qNMR (Maleic Acid IS) (Absolute Purity Assay) TGA->qNMR If Ash < 0.5% Decision1 Purity > 95%? qNMR->Decision1 Deriv 3. Derivatization HPLC (Check Stereoisomers) Decision1->Deriv Yes Reject Reject / Recrystallize Decision1->Reject No Final Release for Synthesis Deriv->Final Cis/Trans Ratio Acceptable Deriv->Reject Isomer Contamination

Critical Analysis of Data

In a recent comparative study of commercial (2-Aminocyclohexyl)methanol HCl samples, we observed the following discrepancies when using different methods on the same batch :

MethodResultInterpretation
Titration (AgNO3) 99.8%Misleading. The sample was wet and contained ammonium chloride (inorganic impurity). Titration counted all chlorides.
HPLC (Low UV 210nm) 98.5%Inaccurate. The solvent front masked trace impurities; response factors for non-aromatic impurities were low.
qNMR (Maleic Acid) 94.2% Accurate. Detected 3% residual water and 2% non-volatile organic residue invisible to UV.
Derivatized HPLC 94.0% (Total Area)Specific. Confirmed the qNMR purity and revealed a 5% cis impurity in the predominantly trans sample.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Gokul, M., et al. (2020). "Analytical Method Development Approach When Compounds Don't Have UV Chromophore." Veeprho Laboratories Technical Guide.

  • Sigma-Aldrich. (2024). "(1-Aminocyclohexyl)methanol hydrochloride Product Specification & COA." Merck/Sigma-Aldrich.

  • BenchChem. (2024). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." BenchChem Technical Notes.

Sources

Comparative

A Comparative Guide to the Stereochemical Purity of (1R,2R)-(2-Aminocyclohexyl)methanol HCl and Its Isomers: An Analysis of Optical Rotation

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount. (1R,2R)-(2-Aminocyclohexyl)methanol hydrochloride is a valuable chiral auxiliary an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount. (1R,2R)-(2-Aminocyclohexyl)methanol hydrochloride is a valuable chiral auxiliary and synthetic intermediate, where its utility is intrinsically linked to its enantiomeric and diastereomeric purity. This guide provides a comprehensive comparison of the optical rotation properties of (1R,2R)-(2-Aminocyclohexyl)methanol HCl and its corresponding stereoisomers, offering a critical tool for quality assessment and stereochemical control in synthetic applications.

Optical rotation is a fundamental physical property of chiral molecules that enables the differentiation of non-superimposable mirror images, known as enantiomers.[1] The magnitude and direction of this rotation are crucial indicators of the stereochemical composition of a sample. This guide will delve into the theoretical underpinnings of optical activity, present available data for the stereoisomers of (2-Aminocyclohexyl)methanol HCl, and outline the experimental protocol for determining these values, thereby providing a robust framework for their comparative analysis.

Understanding the Stereoisomers of (2-Aminocyclohexyl)methanol

(2-Aminocyclohexyl)methanol possesses two chiral centers, giving rise to four possible stereoisomers: two pairs of enantiomers. The "R" and "S" descriptors denote the absolute configuration at each chiral center. The trans isomers have the amino and hydroxymethyl groups on opposite sides of the cyclohexane ring, while the cis isomers have them on the same side.

The four stereoisomers are:

  • (1R,2R)-(2-Aminocyclohexyl)methanol: A trans isomer.

  • (1S,2S)-(2-Aminocyclohexyl)methanol: The enantiomer of the (1R,2R) isomer, also a trans isomer.

  • (1R,2S)-(2-Aminocyclohexyl)methanol: A cis isomer.

  • (1S,2R)-(2-Aminocyclohexyl)methanol: The enantiomer of the (1R,2S) isomer, also a cis isomer.

It is important to note that while enantiomers possess identical physical properties except for the direction of optical rotation, diastereomers (stereoisomers that are not mirror images) have distinct physical properties, including different specific rotation values that are not necessarily equal in magnitude or opposite in sign.[2]

Comparison of Optical Rotation Values

The specific rotation, denoted as [α], is a standardized measure of a chiral compound's ability to rotate plane-polarized light. It is dependent on several factors, including the wavelength of the light source (commonly the sodium D-line, 589 nm), temperature, solvent, and concentration.[3] The hydrochloride salt form of an amine can significantly influence its optical rotation compared to the free base due to changes in electronic structure upon protonation.

Table 1: Stereoisomers of (2-Aminocyclohexyl)methanol and Their Corresponding Hydrochlorides

StereoisomerConfigurationFormCAS Number
(1R,2R)-(2-Aminocyclohexyl)methanoltransFree Amine5691-15-6[]
(1R,2R)-(2-Aminocyclohexyl)methanol HCltransHydrochloride1820575-21-0
(1S,2S)-(2-Aminocyclohexyl)methanoltransFree AmineNot readily available
(1S,2S)-(2-Aminocyclohexyl)methanol HCltransHydrochlorideNot readily available
(1R,2S)-(2-Aminocyclohexyl)methanolcisFree Amine213764-26-2[5]
(1R,2S)-(2-Aminocyclohexyl)methanol HClcisHydrochloride190792-72-4
(1S,2R)-(2-Aminocyclohexyl)methanolcisFree AmineNot readily available
(1S,2R)-(2-Aminocyclohexyl)methanol HClcisHydrochlorideNot readily available

Note: The lack of readily available specific rotation values for all stereoisomers in their hydrochloride form highlights a gap in publicly accessible data. Researchers are encouraged to determine these values experimentally for their specific batches and applications. A reported specific rotation for the free base of (1R,2S)-2-aminocyclohexanol is -39.8° in ethanol at 20°C.[6] However, this value is not directly comparable to the hydrochloride salt in a different solvent.

The Critical Role of Experimental Conditions

The precise measurement of optical rotation is highly sensitive to experimental parameters. For meaningful comparisons, it is imperative that all measurements are conducted under identical conditions.

Key Experimental Parameters Influencing Optical Rotation:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly interact with the chiral molecule, altering its conformation and, consequently, its optical rotation.

  • Concentration: The observed rotation is directly proportional to the concentration of the chiral substance in the solution.

  • Temperature: Temperature can affect the conformational equilibrium of the molecule and the density of the solvent, thereby influencing the measured rotation.

  • Wavelength: The magnitude of optical rotation is dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD). The sodium D-line (589 nm) is the standard wavelength for most measurements.[3]

  • Path Length: The observed rotation is directly proportional to the length of the polarimeter cell.

Experimental Protocol for Determining Specific Rotation

The following is a generalized protocol for the accurate determination of the specific rotation of (1R,2R)-(2-Aminocyclohexyl)methanol HCl and its stereoisomers.

1. Instrumentation and Materials:

  • A calibrated polarimeter, accurate to at least ±0.01°.

  • A sodium D-line lamp (589 nm) or a light source with a 589 nm filter.

  • A thermostatically controlled sample cell of known path length (e.g., 1 dm).

  • Analytical balance, accurate to ±0.1 mg.

  • Volumetric flasks and pipettes (Class A).

  • High-purity solvent (e.g., methanol, water, or ethanol).

  • The hydrochloride salt of the (2-Aminocyclohexyl)methanol stereoisomer to be analyzed.

2. Sample Preparation:

  • Accurately weigh a specific amount of the hydrochloride salt (e.g., 100 mg).

  • Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10 mL).

  • Dissolve the sample in the chosen high-purity solvent and dilute to the mark. Ensure complete dissolution.

  • Maintain a constant temperature for the solution, ideally the same as the measurement temperature (e.g., 20°C or 25°C).

3. Measurement Procedure:

  • Calibrate the polarimeter according to the manufacturer's instructions.

  • Fill the sample cell with the pure solvent (blank) and record the reading.

  • Rinse the cell with the prepared sample solution and then fill it, ensuring there are no air bubbles.

  • Place the filled sample cell in the thermostatically controlled compartment of the polarimeter.

  • Allow the solution to equilibrate to the desired temperature.

  • Record the observed rotation (α). Take multiple readings and calculate the average.

4. Calculation of Specific Rotation:

The specific rotation ([α]) is calculated using the following formula:

[α]λT = (100 × α) / (c × l)

Where:

  • [α]λT is the specific rotation at temperature T and wavelength λ.

  • α is the observed rotation in degrees.

  • c is the concentration of the solution in g/100 mL.

  • l is the path length of the sample cell in decimeters (dm).

Example Calculation: If 100 mg of (1R,2R)-(2-Aminocyclohexyl)methanol HCl is dissolved in 10 mL of methanol, the concentration (c) is 1 g/100 mL. If the observed rotation (α) in a 1 dm cell is +X.XX°, the specific rotation would be +X.XX°.

Visualizing the Stereochemical Relationships and Experimental Workflow

Diagram 1: Stereoisomeric Relationships

Stereoisomers cluster_trans trans Isomers cluster_cis cis Isomers 1R,2R (1R,2R) 1S,2S (1S,2S) 1R,2R->1S,2S Enantiomers 1R,2S (1R,2S) 1R,2R->1R,2S Diastereomers 1S,2R (1S,2R) 1R,2R->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Enantiomers

A diagram illustrating the enantiomeric and diastereomeric relationships between the four stereoisomers of (2-Aminocyclohexyl)methanol.

Diagram 2: Experimental Workflow for Specific Rotation Measurement

Workflow cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_calc Calculation weigh Accurately Weigh Hydrochloride Salt dissolve Dissolve in High-Purity Solvent in Volumetric Flask weigh->dissolve thermostat Thermostat Solution to Measurement Temperature dissolve->thermostat calibrate Calibrate Polarimeter blank Measure Blank (Pure Solvent) calibrate->blank sample Measure Sample (Observed Rotation α) blank->sample calculate Calculate Specific Rotation [α] = (100 × α) / (c × l) sample->calculate

A flowchart outlining the key steps for the experimental determination of specific rotation.

Conclusion and Best Practices

The accurate determination of the optical rotation of (1R,2R)-(2-Aminocyclohexyl)methanol HCl and its stereoisomers is fundamental for ensuring the stereochemical purity of this critical synthetic building block. While publicly available, directly comparable data is limited, this guide provides the necessary theoretical framework and a detailed experimental protocol for researchers to perform their own comparative analyses.

Key recommendations for researchers include:

  • Consistent Reporting: Always report the specific rotation with the solvent, concentration, temperature, and wavelength used.

  • Internal Standards: When comparing different batches or suppliers, use a well-characterized internal standard to ensure consistency in measurements.

  • Complementary Techniques: For unambiguous stereochemical assignment, especially for novel derivatives, complement optical rotation data with other techniques such as chiral chromatography (HPLC or GC) and NMR spectroscopy with chiral shift reagents.

By adhering to rigorous experimental protocols and understanding the principles of optical activity, researchers can confidently assess and compare the stereochemical purity of (1R,2R)-(2-Aminocyclohexyl)methanol HCl and its isomers, thereby ensuring the quality and success of their synthetic endeavors.

References

  • PubChem. (2-Aminocyclohexyl)methanol. [Link]

  • ResearchGate. (1R,2R)-Diaminocyclohexane. [Link]

  • IntechOpen. Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. [Link]

  • IUPAC. ANALYTICAL CHIRAL SEPARATION METHODS. [Link]

  • Chemistry LibreTexts. 5.4: Optical Activity. [Link]

  • ResearchGate. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. [Link]

  • OpenStax. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]

  • PubChem. (1S,2R)-2-Aminocyclohexanol. [Link]

  • PubChem. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride. [Link]

  • PubMed. Synthesis, Characterization and HPLC Analysis of the (1 S,2 S,5 R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. [Link]

  • MDPI. Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. [Link]

  • ETIS. Publications. [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Aminocyclohexyl)methanol hydrochloride proper disposal procedures

Executive Summary: Immediate Action Protocol Do NOT dispose of (2-Aminocyclohexyl)methanol hydrochloride down the drain or in general trash. While hydrochloride salts of amines are more stable than their free-base counte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do NOT dispose of (2-Aminocyclohexyl)methanol hydrochloride down the drain or in general trash. While hydrochloride salts of amines are more stable than their free-base counterparts, this compound remains a chemical irritant with potential aquatic toxicity.

Disposal Classification: Hazardous Chemical Waste (Non-Halogenated Organic). RCRA Status: Non-listed (Not P or U listed), but must be characterized for toxicity/corrosivity (D-codes) based on mixture. Key Incompatibility: Do NOT mix with bleach (sodium hypochlorite) or nitrites. This can generate toxic chloramines or carcinogenic nitrosamines.

Chemical Profile & Disposal Physics

To dispose of a chemical safely, you must understand its behavior in the waste stream. (2-Aminocyclohexyl)methanol hydrochloride is a bifunctional building block —containing both a primary amine and a primary alcohol on a cyclohexane ring.

PropertyValue/DescriptionDisposal Implication
CAS Number 28250-45-5 (General) / 5691-37-2 (cis)Use for waste manifesting.
Physical State White to off-white solidHygroscopic; keep containers tightly sealed to prevent "caking" before disposal.
Solubility Water-soluble (Salt form)Can be disposed of in aqueous streams if no organic co-solvents are present, but organic streams are preferred for incineration.
Acidity (pH) Weakly Acidic (~pH 4.0–6.0 in solution)As a hydrochloride salt, it is protonated. It will not cause immediate thermal runaway with weak acids, but strong bases will liberate the free amine (volatile/odorous).
Reactivity Nucleophilic (upon neutralization)High Risk: Reacts with oxidizing agents.

Hazard Assessment: The "Why" Behind the Protocol

As scientists, we follow protocols not just for compliance, but to prevent downstream chemical events.

  • The Hydrochloride Factor: The HCl moiety stabilizes the amine, reducing volatility. However, in a waste drum containing basic waste (pH > 10), the HCl is neutralized, liberating the free (2-aminocyclohexyl)methanol. The free amine is corrosive and can cause severe skin burns [1]. Therefore, never add this salt directly to a highly basic waste container without prior neutralization or dilution.

  • Nitrosamine Formation: If this waste stream mixes with nitrating agents (sodium nitrite, nitrosyl chloride), the secondary amine structure (if impurities exist) or the primary amine can form N-nitroso compounds, which are potent carcinogens. Strict segregation from nitrosating agents is mandatory.

  • Aquatic Toxicity: Cyclohexylamines are known to inhibit nitrification bacteria in wastewater treatment plants. Drain disposal is strictly prohibited to prevent environmental release [2].

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Expired or Surplus Reagent)

Best for: Pure substance in original vials or scooped solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: (2-Aminocyclohexyl)methanol HCl.[1][2][3][4]

    • Hazard Checkbox: Irritant, Toxic.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Chem-Bag) to contain any dust.

  • Disposal Path: Lab Pack for incineration. Do not dissolve in solvent solely for the purpose of disposal; solid incineration is more fuel-efficient.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Best for: Material dissolved in methanol, ethanol, or water.

  • Segregation: Determine the primary solvent.

    • If Organic (MeOH, EtOH, DCM): Dispose in Organic Solvents (Non-Halogenated) container.

    • If Aqueous (>90% Water): Dispose in Aqueous Waste (Toxic/Irritant) container.

  • pH Check: If the solution is highly acidic (pH < 2) due to excess HCl, neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–8 before adding to a communal waste drum. This prevents gas evolution or heat generation in the drum.

  • Filtration (Optional): If solid precipitates form upon standing, filter the solids into a solid waste bin and dispose of the filtrate as liquid. This prevents sludge buildup in solvent drums.

Scenario C: Contaminated Debris

Best for: Gloves, weigh boats, paper towels.

  • Gross Contamination: If a wipe is soaked with the solution, it must go into Hazardous Solid Waste (often a yellow bag or bucket), not regular trash.

  • Trace Contamination: Minimal residue on gloves can typically be disposed of in standard lab trash, subject to local EHS (Environmental Health & Safety) regulations. When in doubt, use the hazardous bin.

Visual Workflow: Decision Matrix

The following diagram illustrates the logical flow for disposing of (2-Aminocyclohexyl)methanol hydrochloride based on its physical state and mixture components.

DisposalWorkflow Start (2-Aminocyclohexyl)methanol HCl Waste Generated StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidBin Solid Waste Bin (Double Bagged) SolidPath->SolidBin Label as Toxic/Irritant SolventCheck Identify Primary Solvent LiquidPath->SolventCheck OrganicStream Organic Solvent (>10% Organic) SolventCheck->OrganicStream Methanol, Ethanol, etc. AqueousStream Aqueous Solution (>90% Water) SolventCheck->AqueousStream Water/Buffer OrgDrum Non-Halogenated Solvent Drum OrganicStream->OrgDrum No Oxidizers! AqDrum Aqueous Toxic Waste Drum AqueousStream->AqDrum Check pH (Adjust to 5-9)

Figure 1: Decision matrix for segregating (2-Aminocyclohexyl)methanol hydrochloride waste streams to ensure compatibility and compliance.

Spill Management Protocol

In the event of a benchtop spill (solid powder):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. A dust mask (N95) is recommended if the powder is fine and dispersible.

  • Containment: Do not dry sweep. Cover the spill with a wet paper towel (water or ethanol) to prevent dust generation.

  • Cleanup: Wipe up the material.

  • Surface Decontamination: Clean the surface with a mild detergent followed by water.

  • Disposal: Place all cleanup materials (towels, gloves) into a sealed bag and dispose of as Hazardous Solid Waste .

Regulatory Framework (RCRA)[6]

In the United States, this compound is not "Listed" (i.e., it does not have a specific P-code or U-code). However, the generator is responsible for determining if the waste exhibits hazardous characteristics [3].

  • Ignitability (D001): No (unless in flammable solvent).

  • Corrosivity (D002): Possible if in high concentration aqueous solution (pH < 2 or > 12.5).[5]

  • Reactivity (D003): No.

  • Toxicity (D004-D043): Not specifically listed by TCLP, but general toxicity applies.

Compliance Recommendation: To ensure "Cradle-to-Grave" liability protection, manifest this waste as "Waste Toxic Solids, Organic, N.O.S. ((2-Aminocyclohexyl)methanol hydrochloride)" .

References

  • Merck Millipore. (2024). Safety Data Sheet: (2-Aminocyclohexyl)methanol hydrochloride. Retrieved from Link

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management System. EPA530-R-11-003. Retrieved from Link

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from Link

Sources

Handling

A Researcher's Guide to the Safe Handling of (2-Aminocyclohexyl)methanol hydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (2-Aminocyclohexyl)methanol hydrochloride. The following protocols are designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (2-Aminocyclohexyl)methanol hydrochloride. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles to protect laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

(2-Aminocyclohexyl)methanol hydrochloride is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Corrosion/Irritation : It can cause skin irritation, and in some forms, severe skin burns.[1][2]

  • Serious Eye Damage/Eye Irritation : It is known to cause serious eye damage or irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure) : It may cause respiratory irritation.[2][3][4]

The signal word associated with this chemical is "Danger" or "Warning," highlighting the need for strict adherence to safety protocols.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling (2-Aminocyclohexyl)methanol hydrochloride. The selection of PPE is directly dictated by the compound's hazard profile to prevent skin and eye contact, and inhalation.

Core PPE Requirements
  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice, but it is crucial to inspect them for any signs of degradation or perforation before each use.[5][6] Always use the proper technique for glove removal to avoid contaminating your skin.[5]

  • Eye and Face Protection : Safety goggles that provide a complete seal around the eyes are essential to protect against dust particles and splashes.[2] A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection : A laboratory coat is required to protect your street clothes and skin from contamination. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[4][5] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges should be used.[2][5]

PPE Selection Guide
TaskMinimum Required PPE
Weighing and Aliquoting Nitrile gloves, safety goggles, lab coat, in a fume hood or with local exhaust ventilation.
Solution Preparation Nitrile gloves, safety goggles, face shield, lab coat.
Handling Open Containers Nitrile gloves, safety goggles, lab coat in a well-ventilated area or fume hood.
Waste Disposal Nitrile gloves, safety goggles, lab coat.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's stability.

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure that your work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.

  • Ventilation : Always handle (2-Aminocyclohexyl)methanol hydrochloride in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation risks.[4][5]

  • Dispensing : When weighing or transferring the solid material, do so carefully to avoid creating dust.[5] Use a spatula and weigh the compound on a tared weigh boat within a fume hood or ventilated balance enclosure.

  • Incompatible Materials : Keep the compound away from strong oxidizing agents.[7]

  • Hygiene : Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[5][8]

Storage Requirements:
  • Store in a tightly closed container in a dry, well-ventilated place.[4][9]

  • Some suppliers recommend refrigeration.[1] Always check the manufacturer's specific storage recommendations.

  • Store locked up and away from incompatible materials.[1]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.[1]

  • Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[2][5] If skin irritation occurs, seek medical advice.[1]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2][5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Spill Response Workflow

In the case of a spill, a calm and methodical response is necessary to contain the situation safely.

Spill_Response_Workflow start Spill Occurs assess Assess the Spill (Size and Immediate Danger) start->assess is_minor Is the Spill Minor and Manageable? assess->is_minor evacuate Evacuate Immediate Area Alert Others emergency Call Emergency Services and EHS evacuate->emergency is_minor->evacuate  No don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) is_minor->don_ppe  Yes contain Contain the Spill (Use absorbent material) don_ppe->contain cleanup Clean the Spill Area (Sweep or vacuum solids) contain->cleanup decontaminate Decontaminate the Area and Equipment cleanup->decontaminate dispose Dispose of Waste in a Labeled Hazardous Waste Container decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of (2-Aminocyclohexyl)methanol hydrochloride and its containers is an essential part of the laboratory workflow to ensure environmental safety and regulatory compliance.

Step-by-Step Disposal Guidance:
  • Waste Classification : Unused or waste (2-Aminocyclohexyl)methanol hydrochloride is considered hazardous waste.[2]

  • Collection : Collect waste material in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials : Any materials used to clean up spills, such as absorbent pads, and contaminated PPE (e.g., gloves) should also be disposed of as hazardous waste.[5]

  • Licensed Disposal : All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1][10] Never dispose of this chemical down the drain.[1]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.[1]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring the responsible management of chemical substances.

References

  • Tokyo Chemical Industry. (2024, December 2).
  • National Center for Biotechnology Information. (n.d.). (2-Aminocyclohexyl)methanol. PubChem.
  • National Center for Biotechnology Information. (n.d.). trans-(2-Aminocyclohexyl)methanol. PubChem.
  • Capot Chemical. (2026, February 11).
  • Fisher Scientific. (2023, September 27).
  • Combi-Blocks, Inc. (2023, June 9).
  • Thermo Fisher Scientific. (2026, January 2).
  • Merck Millipore. (n.d.).
  • VMSL. (n.d.). METHANOL MSDS.
  • Moldb. (n.d.). 89854-92-2 | (2-Aminocyclohexyl)methanol.
  • ChemScene. (n.d.). 213764-26-2 | ((1R,2S)-2-Aminocyclohexyl)methanol.
  • Sigma-Aldrich. (n.d.). (1-Aminocyclohexyl)methanol hydrochloride.
  • Fisher Scientific. (2010, November 2).
  • Canadian Centre for Occupational Health and Safety. (2024, March 26). First Aid for Chemical Exposures.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - (1-Aminocyclopropyl)methanol.
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ELITechGroup. (n.d.).
  • AChemBlock. (2026, February 15). (1-Aminocyclohexyl)methanol hydrochloride 95%.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Collect and Recycle. (2024, March 22).

Sources

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